Gold sodium thiomalate
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
39377-38-3 |
|---|---|
Molecular Formula |
C4H5AuNa2O5S |
Molecular Weight |
408.09 g/mol |
IUPAC Name |
disodium;gold(1+);2-sulfidobutanedioate;hydrate |
InChI |
InChI=1S/C4H6O4S.Au.2Na.H2O/c5-3(6)1-2(9)4(7)8;;;;/h2,9H,1H2,(H,5,6)(H,7,8);;;;1H2/q;3*+1;/p-3 |
InChI Key |
YLQOAPBVYJCTPW-UHFFFAOYSA-K |
SMILES |
C(C(C(=O)[O-])[S-])C(=O)[O-].O.[Na+].[Na+].[Au+] |
Canonical SMILES |
C(C(C(=O)[O-])[S-])C(=O)[O-].O.[Na+].[Na+].[Au+] |
Color/Form |
White to yellowish-white powder; mixture of mono- and disodium salts |
Other CAS No. |
12244-57-4 |
Related CAS |
12244-57-4 (Parent) |
shelf_life |
Following the date of manufacture, ... gold sodium thiomalate injection /has an expiration date/ of 5 years. |
solubility |
Very soluble in water; practically insoluble in alcohol, ethe |
Synonyms |
Aurolate Aurothiomalate Aurothiomalate, Sodium Gold Disodium Thiomalate, Monohydrate Gold Sodium Thiomalate Gold Thiomalate Gold Thiomalate, Sodium Gold Thiomalic Acid Mercaptobutanedioic Acid Monogold(1+) Sodium Salt Miocrin Miocrisin Monogold (1+) Disodium Thiomalate Myochrysine Myocrisin Myocrysine Sodium Aurothiomalate Sodium Gold Thiomalate Sodium Thiomalate, Gold Sodium Thiomalatoaurate Tauredon Thiomalate, Gold Thiomalatoaurate, Sodium |
Origin of Product |
United States |
Historical Context of Gold Sodium Thiomalate Research
Early Investigations into Gold Compounds in Biological Systems
The use of gold in medicine, a practice now termed chrysotherapy or aurotherapy, has ancient roots, with documented applications in traditional Chinese and Egyptian medicine dating back thousands of years. azom.comresearchgate.net In ancient China, around 2500 BC, gold was used to treat conditions like smallpox, skin ulcers, and furuncles. agincourtresources.com Medieval European alchemists pursued the creation of "aurum potabile," a gold elixir, for various ailments. agincourtresources.comclockss.org However, these early uses were largely empirical and lacked a scientific basis.
The modern era of gold therapy began in the late 19th century. A significant milestone was the work of German bacteriologist Robert Koch in 1890, who discovered that gold compounds, specifically gold cyanide, could inhibit the growth of the bacterium responsible for tuberculosis, Mycobacterium tuberculosis, in laboratory cultures. researchgate.netagincourtresources.comrsc.org This finding spurred further investigation into the therapeutic potential of gold salts. agincourtresources.com Following Koch's discovery, gold therapy for tuberculosis was introduced in the 1920s. agincourtresources.comrsc.org Although it ultimately proved ineffective against tuberculosis, this line of research laid the crucial groundwork for exploring gold compounds in other inflammatory diseases. agincourtresources.com
Genesis of Gold Thiomalate as a Research Subject: Pioneering Contributions
The pivotal moment that brought gold compounds, and specifically gold sodium thiomalate, into the forefront of medical research for arthritis occurred in 1929. The French physician Jacques Forestier, reasoning that there were similarities between tuberculosis and rheumatoid arthritis, began to investigate the use of gold compounds for the latter. agincourtresources.compnas.orglitfl.com He reported that gold complexes provided significant relief from joint pain in patients with rheumatoid arthritis, with some patients even achieving complete remission. azom.compnas.orghealthline.com
Forestier's initial studies, which included the use of gold thiopropanol sodium sulphonate, were instrumental in establishing gold therapy as a viable treatment for rheumatoid arthritis. litfl.com His work, including a later publication in 1935 detailing six years of experience, showed that a high percentage of patients responded favorably to the treatment. ryortho.com These pioneering efforts directly led to the development and study of several injectable gold compounds, with this compound (also known as sodium aurothiomalate (B1210753) and marketed as Myochrysine) becoming one of the most extensively studied and used. pnas.orgazom.comnih.gov A landmark prospective, double-blind, controlled study by the British Empire Rheumatism Council in 1961 conclusively confirmed the efficacy of gold treatment for rheumatoid arthritis. ryortho.com
Evolution of Research Perspectives on this compound and Related Gold Complexes
Following the initial clinical successes, research perspectives on this compound and other gold complexes evolved significantly. The focus shifted from purely clinical observation to understanding the fundamental biochemical and immunological mechanisms underlying their therapeutic effects. For decades, the precise mechanism of action of gold salts remained poorly understood. medicinenet.comnih.gov
Early research in the latter half of the 20th century began to unravel the complex interactions of gold compounds at the cellular and molecular level. Studies on cultured human synovial cells demonstrated that this compound could inhibit cell proliferation and alter the synthesis of proteins like collagen, key processes in the pathology of rheumatoid arthritis. nih.govuri.edu Researchers discovered that gold accumulates in cells within membrane-bound vesicles called aurosomes. pnas.orguri.edu
Further investigations explored the immunomodulatory effects of gold compounds. It was found that this compound could inhibit the activity of various enzymes involved in the inflammatory cascade. pnas.org Key findings include the inhibition of lysosomal enzymes and enzymes related to oxidative stress, such as thioredoxin reductase. pnas.orgnwpii.com Later studies also revealed that this compound could inhibit the activity of T cell protein kinase C, a crucial enzyme in T cell activation, providing a more detailed picture of its immunosuppressive properties. jci.org The compound was also shown to inhibit the production of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-alpha). nih.gov
The 1980s saw the development of an oral gold compound, auranofin (Ridaura), which offered a different mode of administration but also a distinct pharmacokinetic profile. azom.comnih.gov Despite the promise of auranofin, injectable this compound often remained the preferred gold treatment due to its perceived efficacy. nih.gov However, with the advent of newer disease-modifying antirheumatic drugs (DMARDs) like methotrexate (B535133) in the late 20th century, the use of chrysotherapy, including this compound, began to decline. healthline.comnih.gov
In recent years, there has been a renewed interest in gold complexes, driven by advanced analytical techniques and a deeper understanding of inorganic biochemistry. acs.orgnih.gov Research is now exploring the repurposing of existing gold drugs like auranofin and designing new gold complexes for applications beyond arthritis, including in the treatment of cancer, HIV, and parasitic infections. nih.govnews-medical.netrmit.edu.aubohrium.com This modern research leverages a sophisticated understanding of gold's coordination chemistry, its interactions with sulfur-containing biomolecules, and its potential for targeted drug design. nwpii.comacs.orgrsc.org
Research Findings on this compound (GST)
The following table summarizes key research findings on the effects of this compound at a cellular and biochemical level, as investigated in various studies.
| Parameter Studied | Organism/Cell Type | GST Concentration | Observed Effect | Reference |
| Cell Proliferation | Cultured Human Synovial Cells | 100 µM | 50% inhibition of [3H]thymidine incorporation | nih.gov |
| Cultured Human Synovial Cells | ≤ 10 µM | Reversible antiproliferative effect | nih.gov | |
| Protein Synthesis | Cultured Human Synovial Cells | ≤ 10 µM | Increased collagen and non-collagen protein synthesized per cell | nih.gov |
| Cultured Human Synovial Cells | > 10 µM | Decreased collagen and non-collagen protein synthesized per cell | nih.gov | |
| Collagen Type Synthesis | Cultured Human Synovial Cells | Not Specified | Reversible decrease in the percentage of type III collagen | nih.gov |
| T Cell Proliferation | Human T Cells | Pharmacologically relevant concentrations | Inhibition | jci.org |
| Interleukin 2 Production | Jurkat Cells | Pharmacologically relevant concentrations | Inhibition | jci.org |
| Protein Kinase C (PKC) Activity | In vitro (from Jurkat cells) | Dose-dependent | Inhibition | jci.org |
| TNF-alpha Production | Human Peripheral Blood Mononuclear Cells | 1 µg/ml | Inhibition of LPS-stimulated production | nih.gov |
Synthetic Pathways and Structural Characterization of Gold Sodium Thiomalate
Chemical Synthesis Methodologies for Gold Sodium Thiomalate
The creation of this compound and its derivatives involves specific chemical strategies to ensure the formation of the desired gold(I) complex. These methods range from direct synthesis to more complex derivatization approaches aimed at producing analogs with tailored properties.
Synthesis of Gold(I) Thiomalate Monosodium and Disodium (B8443419) Salts
The primary synthesis of this compound involves the reaction of a gold(I) source with thiomalic acid in a basic medium. A common method begins with the preparation of an aqueous suspension of a gold(I) halide, such as gold(I) iodide. procurementresource.com To this suspension, a solution of thiomalic acid that has been neutralized with sodium hydroxide (B78521) is added. procurementresource.comnih.gov Typically, three equivalents of sodium hydroxide are used with the thiomalic acid. procurementresource.com This reaction results in the formation of a mixture of the monosodium and disodium salts of aurothiomalate (B1210753). procurementresource.comnih.gov
The precipitation of the final product is achieved by the addition of a less polar solvent, such as ethanol. procurementresource.comgpatindia.com The resulting precipitate is a white powder with a yellowish-green tinge, which is hygroscopic and highly soluble in water but nearly insoluble in alcohols and ether. google.com Another approach involves the reaction of sodium chloroaurate with an excess of thiomalic acid and sodium hydroxide. google.com Regardless of the specific gold source, the fundamental reaction involves the coordination of the gold(I) ion to the sulfur atom of the thiomalate ligand.
The stoichiometry of the reaction can be manipulated to influence the final product. For example, using different molar ratios of the reactants, such as 1:5:10 or 1:8:16 for NaAuCl₄·2H₂O:H₃tma:NaOH, can still yield the identical product, albeit with potentially lower yields. oup.com
Table 1: Synthesis Parameters for this compound
| Reactants | Stoichiometry (molar ratio) | Solvent | Precipitating Agent | Final Product | Reference |
|---|---|---|---|---|---|
| Gold(I) Iodide, Thiomalic Acid, Sodium Hydroxide | - | Water | Ethanol | Mixture of mono- and disodium salts | nih.gov, procurementresource.com |
| Sodium Chloroaurate, Thiomalic Acid, Sodium Hydroxide | 1:4:8 | Water/Ethanol | Ethanol | Disodium aurothiomalate | oup.com |
| Gold Iodide, Sodium Thiomalate | - | Water | Ethyl Alcohol | Sodium auro-thiomalate | google.com |
Derivatization Strategies and Analog Synthesis of Thiomalate-Gold Complexes
To explore structure-activity relationships and develop new therapeutic agents, various derivatization strategies and analog syntheses of thiomalate-gold complexes have been pursued. These strategies often involve modifying the thiol ligand or introducing other ancillary ligands.
One approach involves the synthesis of gold(I) thiolate derivatives with amino acid or peptide moieties. rsc.orgrsc.org For instance, gold(I) phosphine (B1218219) complexes with nicotinic acid thiolate functionalized with amino acids have been prepared. rsc.org These syntheses allow for the introduction of biologically relevant molecules to potentially target specific biological pathways. rsc.org
Another strategy focuses on creating analogs by varying the phosphine and thiol ligands attached to the gold(I) center. nih.gov For example, analogs of auranofin, another gold-based therapeutic, have been synthesized with different thio sugar structures, as well as aromatic or aliphatic thiols. nih.gov The synthesis of these analogs can be achieved by reacting a gold-phosphine precursor, such as Et₃PAuCl, with the desired thiol in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or sodium methoxide. nih.gov
Furthermore, bimetallic complexes incorporating aminophosphines and thiocarbohydrates as auxiliary ligands have been synthesized, expanding the structural diversity of gold(I) thiolate compounds. frontiersin.org The synthesis of core-shell nanoparticles, consisting of a gold metallic core surrounded by a stable gold(I)-thiomalate shell (Au@Au(I)-TM), represents another innovative derivatization approach. nih.gov These nanoparticles are synthesized through the incomplete reduction of a Au(I)-thiomalate polymer. conicet.gov.ar
Spectroscopic and Crystallographic Analyses of this compound
The definitive structural characterization of this compound has been a significant challenge due to its polymeric and often amorphous nature. However, a combination of crystallographic and spectroscopic techniques has provided detailed insights into its unique three-dimensional structure and has established fingerprints for its identification.
Characterization of Solid-State Structure: Double-Helical Geometry
For a long time, the precise molecular structure of this compound remained elusive because crystals suitable for X-ray diffraction were difficult to obtain. oup.com Early studies using Extended X-ray Absorption Fine Structure (EXAFS) and Wide-Angle X-ray Scattering (WAXS) provided initial evidence that in the solid state, the gold(I) atoms are linearly coordinated to two bridging sulfur atoms, forming a polymeric chain. rsc.org
A major breakthrough came with the successful crystallization and X-ray crystallographic analysis of the compound, which revealed a remarkable double-helical geometry in the solid state. acs.orgacs.orgfrontiersin.org The structure consists of two interpenetrating spirals with an approximate 4-fold helical symmetry. acs.org In this polymeric structure, each gold(I) ion is bonded to two sulfur atoms from two different thiomalate ligands, and each sulfur atom bridges two gold(I) ions. acs.orgsemanticscholar.org This arrangement creates a complex, extended network. It is understood that in solution, this compound exists as a mixture of polymeric species with varying degrees of polymerization. oup.comnih.gov
Spectroscopic Fingerprinting for Structural Elucidation
Spectroscopic methods are crucial for characterizing this compound, especially in its non-crystalline forms, and for studying its interactions with other molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are powerful tools for studying the structure of this compound in solution.
¹H NMR: The ¹H NMR spectrum of the thiomalate-gold(I) complex in D₂O shows characteristic signals for the methine (CH) and methylene (B1212753) (CH₂) protons of the thiomalate ligand. oup.com For example, the spectrum exhibits a multiplet for the CH proton around δ 4.11 ppm and multiplets for the diastereotopic CH₂ protons around δ 2.91 and 2.82 ppm. oup.com ¹H NMR has also been used to study the interaction of aurothiomalate with biological molecules like glutathione (B108866) in red blood cells, showing a specific binding of gold to the cysteine residue of glutathione and the release of thiomalate. researchgate.net
¹³C NMR: The ¹³C NMR spectrum provides information about the carbon backbone of the thiomalate ligand. Resonances for the two carboxylate carbons (-COO⁻) appear at approximately δ 183.4 and 181.0 ppm, while the signals for the methylene (-CH₂-) and methine (-CH-) carbons are found around δ 50.0 and 49.7 ppm, respectively. oup.com ¹³C NMR studies have been instrumental in investigating the exchange reactions of gold(I) thiomalate with other thiols and diselenides, revealing the formation of ternary complexes and the dynamics of ligand exchange. nih.govresearchgate.net
Infrared (IR) Spectroscopy: Fourier-transform infrared (FT-IR) spectroscopy provides a characteristic fingerprint of this compound. The solid-state FT-IR spectrum (KBr disk) shows prominent bands in the 1700-400 cm⁻¹ region. oup.com Strong absorption bands around 1583 cm⁻¹ and 1403 cm⁻¹ are assigned to the asymmetric and symmetric stretching vibrations of the carboxylate groups, respectively. oup.com The absence of a vibrational band around 2560 cm⁻¹, which is typical for the S-H stretching mode of a free thiol, confirms the coordination of the sulfur atom to the gold center. rsc.org
UV-Visible (UV-Vis) Spectroscopy: While not providing detailed structural information on its own, UV-Vis spectroscopy is useful for studying the formation of gold nanoparticles from this compound precursors. For instance, the formation of gold nanoparticle cores is indicated by the appearance of a surface plasmon resonance peak, typically around 520 nm. conicet.gov.ar
Table 2: Spectroscopic Data for this compound
| Spectroscopic Technique | Key Observables | Chemical Shift / Wavenumber | Assignment | Reference |
|---|---|---|---|---|
| ¹H NMR (in D₂O) | Multiplet | δ 4.11 ppm | -CH | oup.com |
| Multiplets | δ 2.91, 2.82 ppm | -CH₂ | oup.com | |
| ¹³C NMR (in D₂O) | Resonances | δ 183.4, 181.0 ppm | -COO⁻ | oup.com |
| Resonances | δ 50.0, 49.7 ppm | -CH₂, -CH | oup.com | |
| FT-IR (KBr disk) | Strong absorption | 1583 cm⁻¹ | Asymmetric COO⁻ stretch | oup.com |
| Strong absorption | 1403 cm⁻¹ | Symmetric COO⁻ stretch | oup.com |
Structural Activity Relationship (SAR) Studies of Gold Compounds
Structure-activity relationship (SAR) studies of gold compounds aim to understand how their chemical structure influences their biological activity. For gold(I) thiolates like this compound, several key structural features have been identified as crucial for their therapeutic effects.
The nature of other ligands attached to the gold center can significantly modulate the compound's properties. For instance, the complexation of gold ions with phosphines can increase bioavailability. gpatindia.com In the case of auranofin, a related gold(I) phosphine thiolate, the acetylated thioglucose ligand renders the molecule less toxic than the corresponding triethylphosphine (B1216732) gold chloride. nih.gov
SAR studies on a diverse library of gold(I) and gold(III) N-heterocyclic carbene (NHC) complexes have shown that the biological activity is intimately linked to the chemical properties of the residues on the NHC scaffold and other coordinated ligands. While a direct correlation between cytotoxicity and enzyme inhibition is not always straightforward, the inhibition of enzymes like thioredoxin reductase is a significant factor in the cytotoxic activity of many gold complexes.
Influence of Gold Oxidation State on Biological Activity
The biological and chemical properties of gold complexes are profoundly influenced by the oxidation state of the gold ion, which is most commonly +1 (Au(I)) or +3 (Au(III)). rsc.org this compound contains the Au(I) ion.
Gold(I) Complexes : These complexes, with a d¹⁰ electronic configuration, are typically two-coordinate and adopt a linear geometry. rsc.orgnumberanalytics.com They are considered soft Lewis acids and show a preference for soft ligands like thiolates and phosphines. numberanalytics.comrsc.org This configuration generally results in greater stability in biological environments compared to Au(III) complexes. numberanalytics.com The therapeutic effects of Au(I) compounds are often attributed to their ability to interact with biological molecules, particularly by binding to cysteine residues in proteins and enzymes. numberanalytics.com
Gold(III) Complexes : In contrast, Au(III) complexes are four-coordinate with a square planar geometry. semanticscholar.orgnumberanalytics.com They are stronger oxidizing agents, which makes them more reactive. numberanalytics.com This higher reactivity can be harnessed for certain therapeutic aims but also renders them less stable under physiological conditions, where they can be reduced to Au(I) or metallic Au(0). frontiersin.orgresearchgate.net The stabilization of the +3 oxidation state is crucial for their biological activity and is often achieved through coordination with multidentate ligands. frontiersin.orgresearchgate.net
In many, though not all, comparative studies of analogous Au(I) and Au(III) complexes with the same ligands, the efficacy has been found to be comparable, suggesting that the ligand framework also plays a critical role in determining activity. nih.govrsc.org
| Property | Gold(I) Complexes (e.g., this compound) | Gold(III) Complexes |
|---|---|---|
| Oxidation State | +1 | +3 |
| Electronic Configuration | d¹⁰ | d⁸ |
| Typical Geometry | Linear, 2-coordinate rsc.orgnumberanalytics.com | Square Planar, 4-coordinate semanticscholar.orgnumberanalytics.com |
| Reactivity | Less reactive, more stable in vivo numberanalytics.com | More reactive, strong oxidizing agent numberanalytics.com |
| Ligand Preference | Soft ligands (thiolates, phosphines) numberanalytics.comrsc.org | Nitrogen-donating ligands, multidentate ligands researchgate.netfrontiersin.org |
| Biological Stability | Generally stable | Prone to reduction to Au(I) or Au(0) frontiersin.orgresearchgate.net |
Role of Sulfur-Containing Ligands in Gold Complex Stability and Reactivity
The stability and reactivity of this compound are critically dependent on the gold-sulfur bond. Sulfur-donor ligands, such as the thiolate group in thiomalic acid, are classified as soft bases, which form strong, stable coordinate bonds with the soft Au(I) ion. rsc.orgalfa-chemistry.com
Impact of Ligand Coordination on Bioavailability and Intrinsic Activity
The nature of the ligands coordinated to the gold center dictates the physicochemical properties of the complex, which in turn affects its bioavailability and intrinsic activity. Even subtle changes in the ligand structure can lead to dramatic differences in biological properties. um.es
In this compound, the thiomalate ligand itself is crucial. Upon administration, it is believed that the thiomalate ligand can be exchanged with other biological thiols, such as cysteine residues on proteins like albumin. semanticscholar.org This ligand exchange is a key part of its transport and metabolism.
The coordination environment also influences how the complex interacts with cellular targets. For instance, Au(I) complexes with thiolate ligands are known to effectively bind to enzymes containing cysteine residues, which can inhibit inflammatory processes. numberanalytics.com The introduction of other types of ligands, such as phosphines, has been shown to stabilize the Au(I) oxidation state and, in some cases, increase lipophilicity and bioavailability. um.es The choice of ligand is therefore a critical factor in designing gold complexes, as it modulates stability, solubility, and the ability to interact with specific biological targets. frontiersin.orgrsc.org
Nanoparticle Formulations Incorporating Gold Thiomalate
The properties of this compound have been harnessed in the field of nanotechnology to create novel nanoparticle formulations with potential biological applications.
Synthesis and Characterization of Gold Core-Gold(I) Thiomalate Shell Nanoparticles
Researchers have successfully synthesized and characterized unique core-shell nanoparticles composed of a metallic gold (Au(0)) core surrounded by a stable shell of gold(I)-thiomalate (Au(I)-TM). acs.orgnih.gov These nanoparticles are produced via a modified Brust method, where a gold salt (HAuCl₄) is reacted with thiomalic acid (TMA) and then reduced with sodium borohydride (B1222165) (NaBH₄) in a methanol (B129727) solution. conicet.gov.ar
A key finding is that under conditions of incomplete reduction, instead of forming simple thiomalate-capped gold nanoparticles, a core-shell structure is created. acs.orgconicet.gov.ar This structure consists of a small metallic Au(0) core, approximately 1 nm in diameter, enveloped by a multilayer shell of Au(I)-thiomalate polymer. acs.orgconicet.gov.ar The formation of this stable Au(I)-TM shell is notable because even a significant excess of the reducing agent (NaBH₄) does not achieve complete reduction of the gold. conicet.gov.ar
A multi-technique approach is required for the comprehensive characterization of these Au@Au(I)-TM nanoparticles.
| Characterization Technique | Information Obtained | Reference |
|---|---|---|
| X-ray Photoelectron Spectroscopy (XPS) | Confirms the presence of both metallic Au(0) in the core and Au(I) in the shell. | acs.orgconicet.gov.ar |
| Transmission Electron Microscopy (TEM) | Provides information on the size and morphology of the nanoparticle cores. | acs.orgconicet.gov.ar |
| X-ray Absorption Spectroscopy (XAS) | Includes XANES and EXAFS, which probe the oxidation state and local coordination environment of the gold atoms, confirming the Au-S bonding in the shell. | acs.orgconicet.gov.arresearchgate.net |
| Small-Angle X-ray Scattering (SAXS) | Used to determine the core-shell structure and dimensions, differentiating it from a simple mixture of gold cores and Au(I)-TM polymer. | acs.orgconicet.gov.ar |
| UV-Visible Spectroscopy | Shows a surface plasmon resonance peak characteristic of small gold cores. | conicet.gov.ar |
These core-shell nanoparticles are highly stable in water, showing little degradation over several months, a property conferred by the protective Au(I)-thiomalate shell. acs.org
Exploration of Thiomalate-Capped Gold Nanostructures for Biological Applications
Gold nanoparticles are widely studied for biomedical applications due to their unique optical and electronic properties and their ability to be functionalized. conicet.gov.arnih.gov When used for such applications, the nanoparticles are typically coated with a capping agent to provide stability and biocompatibility. researchgate.net
The use of thiomalate as a capping agent for gold nanostructures is of particular interest. Research has shown that modifying gold nanoparticles with thiomalate can significantly enhance their safety profile. nih.gov For example, one study observed that the safe concentration limit of gold nanoparticles was enhanced by approximately 100-fold when they were modified with thiomalate. nih.gov This suggests that the thiomalate ligand reduces the cytotoxicity of the nanoparticles.
Furthermore, the ability of gold nanoparticles to be taken up by cells, combined with the known biological interactions of gold thiomalate, makes these nanostructures interesting candidates for further exploration. nih.gov Synchrotron radiation X-ray fluorescence spectroscopy has been used to show that when cells are treated with this compound, the gold accumulates in discrete regions within the cell and is co-localized with sulfur. nih.gov This fundamental understanding of the cellular processing of gold-sulfur compounds can inform the design of thiomalate-capped nanostructures for various biological applications. conicet.gov.ar
Advanced Analytical Methodologies for Gold Sodium Thiomalate and Its Biological Interactions
Spectroscopic Techniques for Gold Sodium Thiomalate Quantification and Speciation
Spectroscopic methods are fundamental in the analysis of gold compounds, providing insights into their concentration and chemical form.
Ultraviolet Spectroscopy for Dissolution Dynamics Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for studying the dissolution and stability of gold-containing compounds. The technique is based on the principle that molecules absorb light at specific wavelengths. For gold nanoparticles, a distinct peak on the absorption spectrum, known as the localized surface plasmon resonance (LSPR), is characteristic. edinst.com Changes in the LSPR peak's wavelength or shape can indicate alterations in particle size, aggregation, or the surrounding chemical environment. edinst.com
In the context of this compound, UV-Vis spectroscopy can be employed to monitor its dissolution in various media. For instance, the absorption spectra of gold complexes dissolved in solvents like dimethyl sulfoxide (B87167) (DMSO) can be recorded to observe their behavior over the UV-Visible range. uj.ac.za The stability of gold nanoparticles, which can be affected by factors like salt concentrations, can be tracked by observing changes in the LSPR peak. edinst.com This is crucial for understanding how this compound might behave in different physiological or experimental conditions.
Atomic Absorption Spectrometry for Gold Detection in Biological Matrices
Atomic Absorption Spectrometry (AAS) is a highly sensitive method for determining the concentration of specific elements, such as gold, in various biological samples. nih.govtandfonline.comtandfonline.com This technique is particularly useful for analyzing materials like serum, urine, synovial fluid, and tissues. tandfonline.comtandfonline.com
The general procedure involves preparing the biological sample, which may include dry ashing, and then introducing it into the instrument where it is atomized. tandfonline.comtandfonline.com The amount of light absorbed by the ground-state atoms is proportional to the concentration of the element in the sample.
Flameless Atomic Absorption Spectrometry (FAAS), also known as Graphite Furnace Atomic Absorption Spectrometry (GFAAS), offers enhanced sensitivity for detecting low concentrations of gold. nih.govmdpi.com This method is advantageous for analyzing gold nanoparticles in biological tissues where concentrations are expected to be low. mdpi.com To ensure accuracy, it is often necessary to match the concentration of salts, like sodium chloride, in the standards and samples to counteract potential signal depression. nih.gov
Table 1: Performance of AAS in Gold Determination
| Parameter | Value | Reference |
|---|---|---|
| Limit of Detection (GFAAS) | 0.43 µg L⁻¹ | mdpi.com |
| Limit of Quantification (GFAAS) | 1.29 µg L⁻¹ | mdpi.com |
| Repeatability (RSDr) | 4.15% | mdpi.com |
| Intermediate Precision (RSDR) | 8.07% | mdpi.com |
| Recovery in Accuracy Study | 97% | mdpi.com |
Neutron Activation Analysis for Trace Gold Determination
Neutron Activation Analysis (NAA) is a non-destructive and highly sensitive nuclear analytical technique capable of determining trace elements, including gold, in various materials. akjournals.commlz-garching.de This method is particularly valuable for analyzing biological tissues like kidney and liver without requiring complex sample preparation such as ashing or acid digestion. akjournals.com
In NAA, the sample is irradiated with neutrons, causing some atoms to become radioactive. akjournals.commlz-garching.de As these radioactive isotopes decay, they emit characteristic gamma rays, which can be measured to identify and quantify the elements present. For gold analysis, samples are typically irradiated and then allowed to decay for a few days before counting to minimize interference from other elements. akjournals.com
NAA can achieve very low detection limits, making it suitable for determining minute quantities of gold. akjournals.commlz-garching.de The technique's high sensitivity and accuracy make it a powerful tool for studying the metabolism and distribution of gold in biological systems. akjournals.comtandfonline.com
Table 2: Key Aspects of Neutron Activation Analysis for Gold
| Aspect | Description | Reference |
|---|---|---|
| Principle | Inducing radioactivity in a sample by neutron irradiation and measuring the emitted gamma rays. | akjournals.com |
| Sample Preparation | Often minimal, can be non-destructive. For tissues, drying and placing in a vial may suffice. | akjournals.com |
| Detection Limit | Can be as low as 20 ng Au/ml in tissues. | akjournals.com |
| Precision | Reported as ±6.1%. | akjournals.com |
Chromatographic and Mass Spectrometric Approaches
The combination of chromatography for separation and mass spectrometry for detection provides a powerful platform for the detailed characterization of complex mixtures of gold compounds.
Capillary Liquid Chromatography-Mass Spectrometry for Intact Gold-Thiolate Clusters
Capillary Liquid Chromatography-Mass Spectrometry (LC-MS) is an extremely sensitive and quantitative method for analyzing intact monolayer-protected gold clusters (MPCs) in complex mixtures. figshare.comnih.gov This technique couples the separation power of liquid chromatography with the precise mass determination of mass spectrometry. figshare.comnih.gov
Nonaqueous reversed-phase chromatography can be used to resolve complex mixtures of gold MPCs with molecular masses up to approximately 40 kDa. figshare.comnih.gov This approach allows for the identification and quantification of various components present in a sample, which is critical for understanding the composition of gold-thiolate cluster products. mdpi.comutsa.edu The use of ion-pairing agents can facilitate the ionization process in the mass spectrometer. mdpi.com
Table 3: Examples of Gold-Thiolate Clusters Identified by LC-MS
| Cluster Composition (Aun(Ligand)p) | Molecular Weight (kDa) | Reference |
|---|---|---|
| Au₄₈(3-MBA)₂₆ | 13.4 | mdpi.com |
| Au₆₇(3-MBA)₃₀ | 17.8 | mdpi.com |
| Au₆₀(3-MBA)₃₁ | 16.9 | mdpi.com |
| Au₅₈(3-MBA)₃₀ | 16.2 | mdpi.com |
| Au₆₀(3-MBA)₃₀ | 16.6 | mdpi.com |
Electrospray Ionization Mass Spectrometry for Adduct Characterization
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for analyzing large biomolecules and their adducts with metal ions. acs.org It allows for the determination of the exact mass and composition of metal nanoclusters and their complexes with proteins, often with minimal fragmentation. acs.org
ESI-MS has been instrumental in characterizing the interaction of this compound with proteins. For example, studies have shown that gold from aurothiomalate (B1210753) can bind to proteins like metallothionein (B12644479) and thioredoxin reductase. nih.govnih.gov Mass spectra can reveal the formation of complexes where bare gold atoms are bound to the protein, as well as adducts where gold atoms retain some of their original ligands. nih.gov
Furthermore, ESI-MS analysis has revealed that commercial aurothiomalate can exist as tetrameric Au₄ species. rsc.org When reacting with proteins such as transferrin, the thiomalate ligand can be released, and gold ions bind to specific amino acid residues on the protein surface. rsc.org
Microscopic and Imaging Techniques
Microscopic and imaging techniques are indispensable for visualizing the structural and elemental consequences of this compound's interactions at a subcellular level. These methods provide high-resolution insights into the physical form and elemental distribution of gold-containing structures that result from the compound's administration and subsequent biological processing.
Transmission Electron Microscopy (TEM) is a powerful technique for the high-resolution imaging of materials at the nanoscale. measurlabs.com In the context of gold-based therapeutics, TEM is crucial for characterizing the morphology, size, and distribution of gold nanoparticles. researchgate.netmdpi.com While this compound is administered in a dissolved state, its interaction with biological systems can lead to the formation of gold-containing particulates or aggregates. TEM allows for the direct visualization of these ultrastructures within cells and tissues.
The principle of TEM involves directing a high-energy electron beam through an ultra-thin specimen. The electrons that pass through are focused to form an image, revealing details of the internal structure of the sample. measurlabs.com For gold-containing samples, the high electron density of gold makes any resulting nanoparticles or aggregates appear as dark, distinct spots against the less electron-dense biological background. mdpi.com
Research applications have demonstrated TEM's ability to confirm the spherical morphology and average diameter of synthesized gold nanoparticles. researchgate.net In studies of cellular interactions, TEM can be used to investigate the uptake and subcellular localization of these particles. mdpi.com To enhance the visibility of very small gold particles (1-5 nm), a silver-enhancement technique can be applied, which enlarges the particles to make them more easily detectable. mdpi.com This approach is critical for understanding how and where the gold from compounds like this compound accumulates within cellular compartments.
Energy Dispersive Spectroscopy (EDS), often referred to as EDX, is an analytical technique coupled with electron microscopy to determine the elemental composition of a sample. thermofisher.com When a sample is bombarded by the electron beam in a microscope, atoms within the sample are excited and emit X-rays. Each element emits X-rays at a characteristic energy level, creating a unique spectral signature. The position of the peaks in the EDS spectrum identifies the elements present, while the peak intensity corresponds to their concentration. thermofisher.commyscope.training
In the analysis of biological samples treated with this compound, EDS is used to confirm the presence of gold and map its distribution within specific structures. By scanning the electron beam across an area of interest, an elemental map can be generated, visualizing the spatial distribution of gold in relation to cellular or tissue architecture. jeol.com This is particularly useful for correlating gold accumulation with specific organelles or pathological features.
Studies analyzing gold nanoparticles have shown a characteristic optical absorption band peak for gold at approximately 2.2 keV in the EDS spectrum. researchgate.net This technique provides definitive confirmation that the observed electron-dense particles are indeed composed of gold. The ability to perform elemental analysis down to the atomic level makes EDS an essential tool for investigating the precise location of gold delivered by this compound within biological systems. thermofisher.comgoogleapis.com
Transmission Electron Microscopy for Particulate Analysis upon Dissolution
Immunochemical and Cell-Based Assays for this compound Activity
The immunomodulatory effects of this compound are investigated using a suite of immunochemical and cell-based assays. These methods provide quantitative and qualitative data on how the compound influences immune cell populations, cytokine production, and the generation of autoantibodies.
Flow cytometry is a sophisticated technique used to analyze the physical and chemical characteristics of individual cells as they pass one by one through a laser beam. It is a cornerstone for dissecting the effects of this compound on different lymphocyte subpopulations. In this method, cells are labeled with fluorescently tagged antibodies specific to cell surface markers (e.g., CD4, CD8, CD19), allowing for their identification and quantification. researchgate.netgynsurgery.org
Studies in murine models have utilized flow cytometry to demonstrate that this compound (GSTM) induces significant changes in lymphocyte populations. nih.govresearchgate.net Research has shown that treatment with GSTM can cause strain-dependent lymphoproliferation and a strong B-cell stimulating effect. nih.gov Specific analyses have documented alterations in the expression of cell surface markers such as CD4, CD8a, and CD45R/B220 on spleen cells following treatment, indicating a direct impact on both T and B cell compartments. researchgate.net
| Finding | Affected Cell Population(s) | Observed Effect | Reference |
|---|---|---|---|
| Lymphoproliferation | Lymphocytes | Strain-dependent increase in proliferation. | nih.govresearchgate.net |
| B Cell Stimulation | B Cells | Strong stimulatory effect, including both Th1- and Th2-dependent isotypes. | nih.gov |
| Splenic Cell Marker Alteration | Spleen Cells (T and B Cells) | Abnormalities in the expression of CD4, CD8a, and CD45R/B220 markers. | researchgate.net |
Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used plate-based assay for detecting and quantifying substances such as proteins, including cytokines. The assay relies on the specific binding of antibodies to the target antigen and a subsequent enzymatic reaction that produces a measurable color change, which is proportional to the amount of antigen present. dntb.gov.ua
ELISA has been instrumental in profiling the cytokine response to this compound. Studies using the human monocytic cell line THP-1 found that this compound effectively reduced the release of the pro-inflammatory cytokine Interleukin-1 beta (IL-1β). nih.gov However, its effect on Tumor Necrosis Factor-alpha (TNF-α) was less pronounced. nih.gov In clinical studies with rheumatoid arthritis patients, treatment with GSTM led to a significant increase in the number of cells producing IL-6, IL-10, and Interferon-gamma (IFN-γ), as well as an increase in serum IL-10 concentrations. ki.se These findings highlight the complex, immunoregulatory properties of the compound. ki.se
| System/Model | Cytokine | Observed Effect | Reference |
|---|---|---|---|
| Human Monocytic Cell Line (THP-1) | Interleukin-1β (IL-1β) | Reduced release upon LPS-induction. | nih.gov |
| Tumor Necrosis Factor-α (TNF-α) | Less effective inhibitor compared to chloroquine. | nih.gov | |
| Rheumatoid Arthritis Patients | Interleukin-6 (IL-6) | Increased number of producing cells. | ki.se |
| Interleukin-10 (IL-10) | Increased number of producing cells and increased serum concentration. | ki.se | |
| Interferon-γ (IFN-γ) | Increased number of producing cells. | ki.se |
Indirect immunofluorescence and immunoblotting (also known as Western blotting) are key techniques for detecting and identifying autoantibodies that may arise following treatment with this compound. Indirect immunofluorescence involves incubating patient serum with a substrate of cells (commonly HEp-2 cells) and then using a fluorescently labeled secondary antibody to visualize the binding of autoantibodies to cellular structures. researchgate.net Immunoblotting separates proteins by size via gel electrophoresis, transfers them to a membrane, and uses specific antibodies to identify the target protein. nih.gov
These methods have been crucial in characterizing the autoimmune responses induced by this compound in genetically susceptible mouse strains. nih.govresearchgate.net Studies have shown that GSTM can induce antinuclear antibodies (ANA) and, more specifically, anti-nucleolar antibodies (ANoA). researchgate.net Indirect immunofluorescence on HEp-2 cells revealed a characteristic "clumpy" nucleolar staining pattern in GSTM-treated mice. researchgate.net Immunoblotting further identified the specific target of these autoantibodies as the 34-kDa nucleolar protein, fibrillarin. nih.govresearchgate.net Other studies using Western blot have also detected autoantibodies against histone proteins H1 and H2A, and dsDNA following gold exposure.
| Technique | Autoantibody Type / Pattern | Specific Antigen Target(s) | Reference |
|---|---|---|---|
| Indirect Immunofluorescence (IIF) | Antinuclear Antibodies (ANA) | General nuclear components. | researchgate.net |
| Anti-nucleolar Antibodies (ANoA) with clumpy staining pattern. | Nucleolar components, specifically fibrillarin-associated. | nih.govresearchgate.net | |
| Immunoblotting / Western Blot | Anti-Fibrillarin Antibodies | 34-kDa protein (Fibrillarin). | nih.govresearchgate.net |
| Anti-Histone Antibodies (AHA) | Histones H1 and H2A. | ||
| Anti-dsDNA Antibodies | Double-stranded DNA. |
Molecular and Cellular Mechanisms of Action of Gold Sodium Thiomalate
Enzyme Modulation and Inhibition by Gold Sodium Thiomalate
Inhibition of Protein Kinase C Isoforms (e.g., PKCι, Type II, Type III)
This compound has been identified as an inhibitor of protein kinase C (PKC) isoforms. nih.gov Specifically, it targets the atypical protein kinase C iota (PKCι). cancer.govnih.gov This inhibition is achieved through the formation of a cysteinyl-aurothiomalate adduct with a specific cysteine residue (Cys-69) located within the PB1 binding domain of PKCι. cancer.govnih.gov This interaction sterically hinders the binding of Par6 (Partitioning defective protein 6), a crucial scaffold protein, to PKCι. cancer.govnih.gov The disruption of the PKCι-Par6 interaction is a key event, as this complex is involved in oncogenic signaling pathways that promote cell proliferation, invasion, and survival. cancer.govnih.gov Research has shown that this compound is a potent inhibitor of the interaction between PKCι and Par6, with an IC50 of approximately 1 micromol/L. nih.gov This selective targeting of the PKCι PB1 domain highlights a specific molecular mechanism for the compound's action. nih.gov While the primary focus has been on PKCι, studies have also indicated that this compound can inhibit PKC activity in human neutrophils, suggesting a broader, though perhaps less defined, impact on other PKC isoforms like Type II and Type III. nih.gov
Inhibition of Cathepsins K and S Activity
This compound has been shown to be a potent inhibitor of cathepsins K and S. researchgate.netnih.gov These cysteine proteases are critically involved in the inflammatory processes and joint erosion characteristic of rheumatoid arthritis. nih.gov X-ray analysis has revealed that this compound directly binds to the active-site cysteine residue of cathepsin K, thereby inactivating the enzyme. nih.govresearchgate.net This covalent modification prevents the enzyme from carrying out its degradative functions on components of the extracellular matrix, such as collagen, which is a key process in the destruction of cartilage and bone in arthritic joints. The inhibition of both cathepsin K and S by this compound represents a significant mechanism by which it can mitigate the tissue damage associated with inflammatory arthritis. researchgate.netnih.gov
Modulation of Thioredoxin Glutathione (B108866) Reductase in Pathogenic Organisms
Research has revealed that gold compounds, including aurothiomalate (B1210753), can act as potent inhibitors of the enzyme thioredoxin glutathione reductase (TGR) in pathogenic organisms such as Schistosoma mansoni. researchgate.net TGR is a crucial enzyme in the antioxidant defense system of these parasites. frontiersin.org The thioredoxin system, which includes thioredoxin reductase, plays a vital role in protecting the organism from oxidative stress. frontiersin.org By inhibiting TGR, this compound can disrupt the parasite's ability to manage reactive oxygen species, potentially leading to its demise. researchgate.netfrontiersin.org This mechanism of action extends the potential applications of this compound beyond autoimmune diseases to the realm of anti-parasitic therapies.
Intracellular Signaling Pathway Perturbations
Beyond direct enzyme inhibition, this compound also exerts its effects by interfering with crucial intracellular signaling pathways that regulate inflammation and immune responses.
Interference with NFκB Pathway Activation
Table 1: Summary of Enzyme Modulation by this compound
| Enzyme/Protein Target | Specific Isoform/Component | Effect of this compound | Key Research Findings |
| Protein Kinase C (PKC) | PKCι | Inhibition | Forms a cysteinyl-aurothiomalate adduct with Cys-69, blocking the binding of Par6. cancer.govnih.gov |
| Type II, Type III | Inhibition | Inhibits PKC activity in human neutrophils. nih.gov | |
| Prostaglandin Synthesis | Microsomal Prostaglandin E Synthase-1 (mPGES-1) | Suppression of Expression | Dose-dependently inhibits mPGES-1 expression and PGE2 production in human chondrocytes. nih.govcore.ac.uk |
| Cathepsins | Cathepsin K and S | Inhibition | Binds to the active-site cysteine residue, inactivating the enzyme. researchgate.netnih.govresearchgate.net |
| Thioredoxin Glutathione Reductase (TGR) | TGR in Schistosoma mansoni | Inhibition | Potently inhibits the enzyme, disrupting the parasite's antioxidant defense. researchgate.net |
Table 2: Summary of Intracellular Signaling Pathway Perturbations by this compound
| Signaling Pathway | Key Component | Effect of this compound | Mechanism of Interference |
| NFκB Pathway | NF-κB | Inhibition of Activation | Suppresses DNA binding of NF-κB, potentially through upstream inhibition of PKC. nih.govclinexprheumatol.org |
Alteration of Inositol (B14025) Trisphosphate Levels in Cellular Activation
Research into the immunomodulatory effects of this compound (GST) has investigated its influence on key signaling molecules involved in T cell activation. One of the critical pathways in T cell activation involves the hydrolysis of phosphatidylinositol 4,5-bisphosphate, which generates second messengers like inositol trisphosphate (IP₃) and diacylglycerol (DAG). These molecules are essential for downstream events, including calcium mobilization and the activation of Protein Kinase C (PKC).
Studies conducted on Jurkat cells, a human T cell line, have shown that while GST effectively inhibits T cell proliferation and interleukin-2 (B1167480) (IL-2) production, it does not significantly alter the mitogen-induced increases in inositol trisphosphate levels. nih.govnih.gov This finding is significant as it suggests that the inhibitory action of GST on T cell function occurs downstream of IP₃ generation. The lack of effect on IP₃ levels indicates a degree of specificity in its mechanism, pointing towards targets other than the initial steps of the phosphoinositide signaling cascade. nih.govnih.gov This contrasts with its known inhibitory effects on PKC, suggesting GST intervenes at a different node within the activation pathway. nih.gov
Protein and Biomolecule Interactions
The therapeutic and biological effects of this compound are intrinsically linked to its interactions with various proteins and biomolecules. The gold(I) ion is a soft metal ion and exhibits a high affinity for soft ligands, particularly thiol groups found in cysteine residues of proteins.
Formation of Cysteine-Gold-Thiomalate Adducts with Target Proteins
A primary mechanism of action for this compound involves the formation of adducts with specific cysteine residues on target proteins. nih.govresearchgate.net This interaction can alter the protein's structure and function. A notable example is the interaction with atypical protein kinase C iota (PKCι). GST has been shown to form a cysteinyl-aurothiomalate adduct with a specific cysteine residue, Cys-69, located within the PB1 binding domain of PKCι. nih.govnih.govcancer.gov This modification is highly selective and prevents the binding of the adaptor molecule Par6 to PKCι, thereby inhibiting its oncogenic signaling pathway. nih.govnih.govcancer.gov Molecular modeling supports this, predicting that the adduct at Cys-69 physically obstructs the binding cleft normally occupied by Par6. nih.govresearchgate.net
Interactions with Serum Proteins, including Albumin and Globulins
Upon entering the bloodstream, this compound extensively binds to serum proteins, which influences its distribution and pharmacokinetics. researchgate.net Human Serum Albumin (HSA) is the primary carrier protein for gold from GST. nih.govpnas.org Some studies indicate that as much as 95% of the gold from injectable gold salts binds to albumin. pnas.org Other in vitro research examining the incubation of sodium aurothiomalate with whole blood for 24 hours provided a more detailed distribution profile.
| Serum Protein Fraction | Percentage of Protein-Bound Gold (%) | Reference |
|---|---|---|
| Albumin | ~40% | nih.gov |
| α₁-Globulin | ~29% | nih.gov |
| γ-Globulin | ~6.1% | nih.gov |
While albumin is the major binding partner, globulins also play a role. researchgate.netnih.gov The interaction with gamma-globulin is characterized as a slow reaction that requires high concentrations of the drug, with the protein capable of binding up to one atom of gold per molecule. nih.gov This extensive protein binding maintains a sustained presence of the gold drug in the body. researchgate.net
Binding to Specific Amino Acid Residues (e.g., Cys-64 of albumin)
The interaction between this compound and albumin is highly specific. While it is generally accepted that gold(I) binds to the thiol group of a non-oxidized cysteine residue, specific sites have been identified. researchgate.net Research has pointed to the free thiol group of the Cys-34 residue of Human Serum Albumin as a major binding site. mdpi.comresearchgate.net However, other studies specify that gold ions from injectable gold salts, such as sodium aurothiomalate, are mainly bound to the Cys-64 amino acid of albumin. pnas.org This binding is crucial as it is believed that the thiomalate ligand is detached from the gold ion within a few hours in the blood, and the gold is then shuttled by proteins like albumin. pnas.orgmdpi.com The gold-albumin complex itself is a key player in the drug's mechanism, with endogenous thiols potentially facilitating the transfer of gold to target cells. nih.govoup.com
Effects on Gene Expression and Transcriptional Regulation
This compound exerts its immunomodulatory and anti-inflammatory effects by altering the expression of key genes involved in the inflammatory process, particularly within immune cells like monocytes and macrophages.
Transcriptional and Post-translational Mechanisms of Cytokine Inhibition in Monocytic Cells
Studies using the human monocytic cell line THP-1 have elucidated distinct mechanisms by which GST inhibits cytokine production. nih.gov When these cells were stimulated with lipopolysaccharide (LPS), GST was effective in reducing the release of Interleukin-1β (IL-1β). nih.gov Crucially, this inhibition was not due to a decrease in IL-1β mRNA expression. nih.gov Instead, GST was found to selectively inhibit the activity of the Interleukin-1 Converting Enzyme (ICE), also known as caspase-1. nih.gov Since ICE/caspase-1 is the enzyme responsible for cleaving pro-IL-1β into its active, secreted form, this demonstrates a post-translational mechanism of inhibition. nih.gov
In contrast, research on RAW 264.7 macrophage cells revealed a different regulatory action. In this model, GST was shown to inhibit the production of nitric oxide (NO) and the expression of the inducible nitric oxide synthase (iNOS) protein in a dose-dependent manner. koreascience.kr Significantly, this effect was traced back to the transcriptional level, as GST inhibited the expression of iNOS mRNA induced by LPS and interferon-gamma. koreascience.kr These findings suggest that GST can modulate inflammatory responses through multiple pathways, employing both transcriptional and post-translational control depending on the specific gene and cellular context.
| Cell Line | Target | Effect on mRNA Expression | Mechanism of Inhibition | Reference |
|---|---|---|---|---|
| THP-1 (Human Monocytic) | IL-1β | No effect | Post-translational (Inhibition of ICE/caspase-1) | nih.gov |
| RAW 264.7 (Murine Macrophage) | iNOS | Inhibited | Transcriptional | koreascience.kr |
Influence on Stress Protein Induction in Macrophages
This compound has been shown to modulate the cellular stress response in macrophages, a key component of its mechanism of action. This influence is primarily characterized by the induction of specific stress proteins, which play crucial roles in cellular protection and the regulation of inflammatory processes. Research has demonstrated that gold-containing compounds, including this compound, trigger the enhanced synthesis of several stress proteins in cultured mouse peritoneal macrophages. nih.gov
The induction of these proteins is considered a significant factor in the pharmacological effects of the agent. nih.govresearchgate.net This response is not limited to in vitro models; studies involving the administration of this compound to mice have shown that the enhanced synthesis of these proteins occurs in peritoneal macrophages analyzed ex vivo as well. nih.govresearchgate.net
A particularly notable finding is the prominent induction of two specific proteins: heme oxygenase-1 (HO-1), a 34-kDa protein, and an unidentified 23-kDa protein. nih.govresearchgate.net Heme oxygenase-1 is a well-characterized stress-responsive enzyme that provides defense against oxidative injury during inflammatory processes. mdpi.com Its induction is linked to the Nrf2 pathway, a critical regulator of cytoprotective genes. sci-hub.se The upregulation of HO-1 is considered an adaptive response that protects cells from stress and is associated with anti-inflammatory effects, partly through the generation of antioxidant molecules. oup.com this compound, along with other gold compounds, has been found to induce HO-1, which in turn can inhibit the maturation of macrophages. unipa.it
The 23-kDa protein induced by this compound has been identified as being identical to a protein found in macrophages subjected to oxidative stress, suggesting it possesses antioxidant properties. nih.govresearchgate.net The increased synthesis of both heme oxygenase-1 and this 23-kDa protein is thought to contribute to the therapeutic effects of this compound by bolstering the cell's antioxidant defenses and modulating inflammatory pathways. nih.govresearchgate.net
Furthermore, the anti-inflammatory action of this compound is connected to its ability to inhibit the expression of inducible nitric oxide synthase (iNOS), a key mediator of inflammation, at the transcriptional level in macrophages. koreascience.kr This inhibition of pro-inflammatory mediators, coupled with the induction of protective stress proteins, highlights the multifaceted influence of this compound on macrophage function.
Research Findings on Stress Protein Induction by this compound in Macrophages
| Stress Protein | Molecular Weight | Observed Effect of this compound | Implied Function | Reference |
| Heme Oxygenase-1 (HO-1) | 34-kDa | Enhanced synthesis / Induction | Antioxidant, Anti-inflammatory, Cytoprotective | nih.gov, researchgate.net, unipa.it |
| Unidentified Protein | 23-kDa | Enhanced synthesis / Induction | Antioxidant activity | nih.gov, researchgate.net |
Immunological Modulation by Gold Sodium Thiomalate: Pre Clinical Investigations
Impact on Lymphocyte Biology and Function
Gold sodium thiomalate (GSTM) exerts significant modulatory effects on lymphocytes, the central cells of the adaptive immune system. Its actions have been observed in both in vitro and in vivo models, affecting proliferation, cytokine production, and antibody secretion.
Pre-clinical studies have consistently demonstrated that this compound inhibits the proliferation of human lymphocytes triggered by various stimuli. nih.govnih.gov This inhibitory effect on DNA synthesis is observed in response to both non-specific mitogens and specific antigens. nih.govnih.gov The inhibition is dependent on the gold component of the molecule, as thiomalic acid alone does not produce the same effect. nih.gov
The suppressive action of GSTM is most effective when the compound is present from the beginning of the cell culture, indicating that it interferes with a critical early event in the lymphocyte activation process. nih.gov Research suggests that GSTM does not act by simply killing the cells or by altering the timing of the proliferative response. nih.gov
Interestingly, the inhibitory mechanism appears to involve interference with the function of monocytes, which are essential accessory cells for initiating T-lymphocyte activation. nih.gov When peripheral blood mononuclear cells were pre-incubated with GSTM and then cultured without it, their responsiveness to mitogens was diminished. nih.gov This diminished response could be reversed by adding fresh, untreated monocytes to the culture, highlighting that a primary target of GSTM's action is the functional capability of the monocyte population. nih.gov
| Stimulant | GST Concentration (µg/ml) | Proliferation (Δcpm ± SEM) | Percent Inhibition |
| PHA | 0 | 110,876 ± 6,364 | - |
| 10 | 79,219 ± 6,051 | 28.6% | |
| 25 | 42,886 ± 3,939 | 61.3% | |
| 50 | 17,962 ± 2,243 | 83.8% | |
| Con A | 0 | 114,357 ± 5,913 | - |
| 10 | 80,729 ± 5,348 | 29.4% | |
| 25 | 40,025 ± 3,572 | 65.0% | |
| 50 | 13,037 ± 1,739 | 88.6% | |
| SK/SD | 0 | 25,607 ± 4,008 | - |
| 10 | 13,059 ± 2,752 | 49.0% | |
| 25 | 4,353 ± 1,188 | 83.0% | |
| 50 | 1,536 ± 467 | 94.0% |
Data adapted from in vitro studies on human peripheral blood mononuclear cells. jci.org Proliferation was measured by thymidine (B127349) incorporation (Δcpm: difference in counts per minute between stimulated and control cultures).
The impact of this compound on the Interleukin-2 (B1167480) (IL-2) pathway, which is crucial for T cell proliferation, is complex. While some studies show an inhibitory effect, others suggest a stimulatory role depending on the experimental conditions. In vitro studies have shown that GSTM can inhibit the proliferative response of cultured T lymphocytes to IL-2. scispace.com
In contrast, other research indicates that GSTM can, under specific circumstances, induce IL-2 production and the expression of its receptor, CD25. nih.gov For instance, in cultures of human peripheral blood mononuclear cells or mouse thymocytes stimulated with suboptimal doses of T cell mitogens, GSTM was found to increase proliferation, induce IL-2 production, and promote the expression of IL-2 receptors. nih.gov Similarly, in a murine model of acquired immunodeficiency, weekly treatment with GSTM led to an induction of IL-2 production and increased expression of CD25. researchgate.net However, at concentrations that effectively suppress B cell function, GSTM did not suppress interferon-gamma production by T cells, suggesting a differential sensitivity between lymphocyte types. nih.gov
This compound demonstrates a potent inhibitory effect on the function of human B cells. nih.gov It has been shown to almost completely suppress the production of Immunoglobulin M (IgM) from purified B cells stimulated with Staphylococcus aureus Cowan 1 (SA) and IL-2. nih.gov This suppression occurs at concentrations significantly lower than those required to inhibit T cell functions. nih.govnih.gov The inhibitory action is attributed to the gold component, as thiomalate by itself did not inhibit IgM production. nih.gov
The timing of exposure is critical; GSTM must be present at the start of the culture to achieve its maximum suppressive effect on immunoglobulin production. nih.govnih.gov The mechanism appears to involve interference with the initial stages of B cell activation, as evidenced by the suppressed expression of the IL-2 receptor (CD25) and the transferrin receptor (CD71) on stimulated B cells. nih.gov Furthermore, studies have revealed a synergistic inhibitory effect on both IgM and IgG production when GSTM is combined with auranofin, another gold-based compound. nih.gov
| Treatment | Concentration (µg/ml) | IgM Production (% of Control) |
| GST | 0.01 | ~95% |
| 0.1 | ~5% | |
| 1 | <1% | |
| AUR | 0.001 | ~90% |
| 0.01 | ~20% | |
| 0.1 | <1% | |
| GST + AUR | 0.01 (GST) + 0.01 (AUR) | <5% (Synergistic Inhibition) |
Data represents the effects of this compound (GST) and Auranofin (AUR) on IgM production by human B cells stimulated with SA and IL-2. nih.govnih.gov
In vivo studies using murine models have revealed that this compound can induce complex, genetically determined immunological responses. researchgate.net In certain mouse strains, weekly injections of GSTM stimulated the immune system, leading to lymphoproliferation and systemic autoimmunity. researchgate.net This included a potent B-cell stimulating effect, affecting both T helper 1 (Th1) and T helper 2 (Th2) dependent isotypes, and a major histocompatibility complex (MHC)-restricted autoantibody response against the nucleolar protein fibrillarin. researchgate.net These varied effects were dependent on the MHC genotype of the mouse strain, underscoring a strong genetic influence on the immune response to gold. researchgate.net
In a different model system, LP-BM5 murine leukemia virus-infected mice (a model for murine AIDS), treatment with GSTM resulted in fewer abnormalities in the expression of key cell surface markers, including CD4, CD8a, and CD45R/B220 on spleen cells, compared to untreated infected mice. researchgate.net
Effects on B Cell Immunoglobulin Production
Macrophage and Dendritic Cell Modulation
GSTM also significantly influences the function of key antigen-presenting cells like macrophages and dendritic cells.
A pivotal mechanism of this compound's action is its ability to modulate the High Mobility Group Box 1 (HMGB1) protein in macrophages. mdpi.come-century.us HMGB1 is a nuclear protein that can be released into the extracellular space by activated immune cells, where it functions as a potent pro-inflammatory cytokine. mdpi.comnih.gov
Studies have demonstrated that GSTM inhibits the extracellular release of HMGB1 from activated macrophages. mdpi.comnih.gov This effect is achieved by causing the nuclear retention of HMGB1, preventing its translocation to the cytoplasm and subsequent secretion. mdpi.comfrontiersin.org This action is considered a key part of its anti-rheumatic effects. e-century.us In vitro experiments using human monocytes stimulated with lipopolysaccharide (LPS) and interferon-gamma (IFNγ) confirmed that pharmacologically relevant doses of GSTM inhibited HMGB1 release in a dose-dependent manner. nih.gov This inhibitory effect on HMGB1 exocytosis may be linked to the inhibition of thioredoxin reductase. thieme-connect.com
| Treatment | Concentration (µM) | HMGB1 Release (Spot Forming Cells/10,000) |
| Unstimulated Control | - | ~20 |
| LPS/IFNγ Stimulated | - | ~175 |
| + GSTM | 10 | ~150 |
| 30 | ~100 | |
| 100 | ~50 |
Data adapted from an ELISPOT assay measuring HMGB1 secretion from human primary monocytes stimulated with LPS/IFNγ for 24 hours in the presence of this compound (GSTM). nih.gov
Suppression of Interferon-Beta and Nitric Oxide Production in Activated Macrophages
Pre-clinical research has demonstrated that this compound can suppress the production of critical inflammatory mediators by activated macrophages. Specifically, GSTM has been shown to inhibit the release of interferon-beta (IFN-β) and nitric oxide (NO) from these cells. psu.edu In in vitro studies using murine and human macrophage cell lines, GSTM effectively blocked the extracellular release of High Mobility Group Box 1 (HMGB1), a protein that acts as a pro-inflammatory cytokine. psu.edu This inhibition was linked to the suppression of IFN-β and NO, which are key endogenous mediators required for HMGB1's translocation from the nucleus to the extracellular space. psu.edu
The inhibitory action of GSTM on NO production is further supported by studies on RAW 264.7 macrophages. In these cells, GSTM was found to inhibit the expression of the inducible nitric oxide synthase (iNOS) gene at the transcriptional level. koreascience.krkoreascience.kr This dose-dependent inhibition of both NO production and iNOS protein expression highlights a key mechanism by which GSTM exerts its anti-inflammatory effects. koreascience.kr
Inhibition of Dendritic Cell Differentiation and Function from Monocyte Precursors
Dendritic cells (DCs) are pivotal in initiating and shaping adaptive immune responses. This compound has been found to interfere with the development and function of these crucial antigen-presenting cells. clinexprheumatol.orgnih.govacs.org In vitro studies have shown that GSTM suppresses the differentiation of human peripheral blood monocytes into both immature and mature DCs. clinexprheumatol.orgnih.gov
Specifically, when monocytes were cultured in the presence of Interleukin-4 (IL-4) and Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) to generate immature DCs, the addition of GSTM hindered this process. clinexprheumatol.orgnih.gov Furthermore, the subsequent maturation of these DCs, induced by agents like Tumor Necrosis Factor-alpha (TNF-α), was also impaired by GSTM treatment. clinexprheumatol.orgnih.gov This was evidenced by the reduced surface expression of key molecules involved in T cell activation, including CD1a, CD83, CD80, CD86, HLA-ABC, and HLA-DR, on mature DCs generated in the presence of GSTM compared to control cells. clinexprheumatol.orgnih.gov
Attenuation of Allogeneic T Cell Stimulation by this compound-Treated Dendritic Cells
The functional consequence of the impaired differentiation and maturation of dendritic cells by this compound is a diminished capacity to activate T cells. clinexprheumatol.orgnih.gov In mixed leukocyte reaction (MLR) assays, where DCs are used to stimulate allogeneic T cells, mature DCs that had been treated with GSTM showed a significantly reduced ability to induce T cell proliferation compared to untreated mature DCs. clinexprheumatol.orgnih.gov
This attenuation of T cell stimulation is a direct result of the decreased expression of co-stimulatory molecules (CD80 and CD86) and major histocompatibility complex (MHC) molecules (HLA-ABC and HLA-DR) on the surface of GSTM-treated DCs. clinexprheumatol.orgnih.gov These molecules are essential for the effective interaction between DCs and T cells that leads to T cell activation. frontiersin.org
Cytokine and Chemokine Network Alterations
This compound significantly alters the intricate network of cytokines and chemokines that orchestrate inflammatory responses.
Modulation of Pro-inflammatory Cytokine Production (e.g., IL-1, IL-6, TNFα)
The effect of this compound on pro-inflammatory cytokine production is complex and can be context-dependent. In studies using the human monocytic cell line THP-1, GSTM was effective in reducing the release of Interleukin-1 beta (IL-1β) induced by lipopolysaccharide (LPS). nih.gov This inhibition was found to occur at a post-translational level, with GSTM selectively inhibiting the activity of interleukin-1 converting enzyme (ICE)/caspase-1, which is required for the processing and secretion of mature IL-1β. nih.gov
However, the impact of GSTM on Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) is less clear-cut. psu.edu Some studies have shown that GSTM is a less effective inhibitor of TNF-α production compared to other antirheumatic drugs. nih.gov In fact, some research indicates that GSTM can have a bimodal effect on IL-1 production, with low concentrations potentiating its release and higher concentrations being inhibitory. oup.comunimelb.edu.au Furthermore, while some gold compounds have been shown to reduce IL-6 production, other studies report no significant change in serum IL-6 levels in patients during GSTM treatment. clinexprheumatol.orgnih.gov
Effects on Chemokine Release and Cellular Trafficking
Pre-clinical evidence suggests that this compound can influence the release of chemokines and the subsequent trafficking of immune cells to sites of inflammation. In vitro, gold compounds have been reported to suppress the production of IL-8 (a potent neutrophil chemoattractant) from synovial cells. clinexprheumatol.org This effect may be linked to the inhibition of the NF-κB signaling pathway. clinexprheumatol.org
Furthermore, in vivo studies have shown that GSTM treatment can lead to a significant reduction in the expression of endothelial leukocyte adhesion molecule 1 (ELAM-1) on high endothelial venules in the joints of patients. clinexprheumatol.org This molecule is crucial for the recruitment of leukocytes from the bloodstream into the synovial tissue. By downregulating ELAM-1, GSTM can be expected to reduce cellular trafficking into the inflamed joint. clinexprheumatol.org The thiomalate component of GSTM, rather than the gold itself, has been proposed to be responsible for the inhibition of vascular cell adhesion molecule-1 (VCAM-1) and E-selectin expression on endothelial cells.
Autoimmune Responses in Animal Models
Animal models have been instrumental in elucidating the genetically determined nature of autoimmune responses induced by gold. nih.govresearchgate.net Studies in mice have shown that administration of this compound can stimulate the immune system, leading to strain-dependent lymphoproliferation and the development of autoimmunity. nih.govresearchgate.net
Strain-Dependent Lymphoproliferation and Autoimmunity Induction in Murine Models
The administration of this compound in mice has been shown to cause lymphoproliferation, an increase in the number of lymphocytes, in a strain-dependent manner. researchgate.netnih.gov This effect highlights the critical role of genetic predisposition in the immunological outcome of gold therapy. researchgate.netnih.gov
Studies have demonstrated that certain inbred mouse strains are susceptible to developing autoimmune reactions following exposure to this compound, while others are resistant. karger.com For instance, A.SW mice exhibit a significant increase in both B and T cells in the spleen after exposure to the compound. mdpi.comresearchgate.net In contrast, A.TL mice, which are congenic to A.SW but differ in their H-2 haplotype, show a more limited lymphoproliferative response. mdpi.com Specifically, female A.TL mice display an increase in splenic B cells, but not T cells, after 15 weeks of gold exposure. mdpi.comresearchgate.net
The induction of autoimmunity is also strain-dependent. researchgate.netnih.gov A.SW mice are known to develop anti-nucleolar antibodies (ANoA) in response to this compound. mdpi.comresearchgate.net Conversely, AuTM-treated A.TL mice develop anti-nuclear antibodies (ANA) with homogenous and/or fine speckled staining patterns, along with autoantibodies to ds-DNA, chromatin, histones, and ribonucleoproteins (RNP). mdpi.comresearchgate.net This suggests that the genetic background, particularly the MHC, dictates the specific type of autoimmune response that is triggered. researchgate.netnih.gov The development of these autoimmune features in murine models shares similarities with clinical manifestations observed in human autoimmune diseases. mdpi.com
Table 1: Strain-Dependent Immunological Responses to this compound in Murine Models
| Mouse Strain | H-2 Haplotype | Key Immunological Responses |
|---|---|---|
| A.SW | s | Induction of anti-nucleolar antibodies (ANoA) mdpi.comresearchgate.net; Increase in splenic B and T cells mdpi.comresearchgate.net |
| A.TL | tl | Induction of anti-nuclear antibodies (ANA) to ds-DNA, chromatin, histones, and RNP mdpi.comresearchgate.net; Increase in splenic B cells (females) mdpi.comresearchgate.net |
| SJL | s | Development of ANoA nih.gov |
| A.TH | s | Development of ANoA nih.gov |
| DBA/2 | d | Resistant to immunostimulatory effects karger.com |
| C57Bl/6 | b | Responded with an increase in IgM only karger.com |
Interactions of Gold Sodium Thiomalate with Biological Systems: Mechanistic Studies
Interaction with Cellular Components
The cellular effects of gold sodium thiomalate are multifaceted, involving internalization, influence on cellular functions, and modulation of cell proliferation.
Internalization and Subcellular Localization of Gold Complexes
Studies on cultured human synovial cells have shown that this compound is taken up by cells, leading to an accumulation of gold. nih.gov This intracellular gold is correlated with changes in cell proliferation and protein synthesis. nih.gov Electron microscopy has revealed that following exposure to this compound, synovial cells form vacuoles containing electron-dense material, which has been identified as gold through X-ray probe analysis. uri.edu These structures, known as aurosomes, are membrane-bound vesicles with lamellar structures and are similar to those found in the synovial tissue of patients who have undergone gold therapy. uri.edu The formation of aurosomes parallels the accumulation of gold within the cell layer. uri.edu
In rats administered this compound, gold has been found to localize in the cytosol of liver and kidney tissues, accounting for 30% to 60% of the total gold in these organs. nih.gov Further studies in rats have shown that gold accumulates significantly in the kidneys, where it is found as electron-dense particles within the lysosomes of proximal tubule cells and, to a lesser extent, in glomerular epithelial cells. nih.gov The intracellular distribution of gold suggests that its mechanism of action may be linked to its presence within organelle membranes. scispace.com
The process of internalization itself can be affected by the gold complex. Research on human mononuclear phagocytes demonstrated that prolonged incubation with this compound led to a significant inhibition of the internalization of concanavalin (B7782731) A, a substance that can stimulate these cells. nih.gov This inhibition was dependent on both the concentration of this compound and the duration of exposure. nih.gov
Influence on Membrane Depolarization and Oxidative Burst in Phagocytes
The effect of this compound on the oxidative burst in phagocytes, a critical component of the inflammatory response, has been investigated. In studies using zymosan-stimulated polymorphonuclear leukocytes (PMNs), this compound showed only a small degree of inhibition of reactive oxygen species (ROS) production, and only at higher concentrations. nih.gov In contrast, another gold compound, auranofin, demonstrated a more significant inhibitory effect on ROS generation by PMNs. nih.gov Research on neutrophils from patients with rheumatoid arthritis also explored the impact of various drugs on superoxide (B77818) radical generation. researchgate.netdntb.gov.ua
Effects on Cellular Proliferation in Various Cell Lines (e.g., Synovial Cells, Endothelial Cells, Cancer Cells)
This compound exhibits significant effects on the proliferation of various cell types, which is believed to be a key aspect of its therapeutic action.
Synovial Cells: In cultured human synovial cells derived from patients with rheumatoid arthritis, this compound induces dose-dependent changes in cell proliferation. nih.gov Exposure to a 100 µM concentration for four days resulted in a 50% inhibition of [3H]thymidine incorporation, a measure of DNA synthesis. nih.gov This anti-proliferative effect is reversible at lower concentrations (10 µM or less). nih.gov The accumulation of gold in the cell layer is directly correlated with the degree of inhibition of DNA synthesis. nih.govuri.edu Studies have shown that this compound can arrest the proliferation of synovial cells, particularly during the early log phase of growth. ijpp.comnih.gov
Endothelial Cells: The growth of new blood vessels, a process known as angiogenesis, is crucial for the expansion of inflamed synovial tissue. This compound has been shown to inhibit the proliferation of human endothelial cells. It suppressed both basal and growth factor-induced incorporation of tritiated thymidine (B127349) into these cells in a dose-dependent manner, with inhibitory effects observed at concentrations as low as 1 microgram/ml. This suggests that gold compounds may exert their anti-inflammatory effects in part by an anti-angiogenic mechanism, reducing the formation of new blood vessels. Furthermore, this compound has been found to inhibit the cytokine-stimulated expression of vascular cell adhesion molecule-1 (VCAM-1) and E-selectin on endothelial cells, which are important for the recruitment of inflammatory cells. nih.gov
Cancer Cells: this compound has also been investigated for its potential anti-cancer properties. It is thought to inhibit the growth of tumor cells by blocking certain enzymes required for cell growth. clinicaltrials.gov Specifically, it may inhibit the activity of atypical protein kinase C iota (PKCι), a kinase that is overexpressed in many cancer types and plays a role in cancer cell proliferation, invasion, and survival. cancer.gov By forming an adduct with a cysteine residue in PKCι, this compound can prevent its oncogenic signaling, potentially leading to the inhibition of tumor cell proliferation. cancer.gov Studies have also examined the cytotoxic effects of gold complexes on cancer cell lines such as the MCF7 breast cancer cell line. researchgate.net Furthermore, gold compounds have been shown to stimulate the activation and proliferation of T and B cells, suggesting a potential role in modulating anti-tumor immunity. nih.govresearchgate.net
Pharmacokinetic and Pharmacodynamic Principles in Pre-clinical Models
Pre-clinical studies in animal models have been instrumental in understanding the absorption, distribution, and protein binding of this compound, which are critical determinants of its pharmacological activity.
Absorption and Distribution Patterns in Animal Models
Following intramuscular administration in rabbits, gold from this compound is absorbed rapidly, with a mean absorption half-life of 9.0 minutes. nih.gov Peak blood concentrations of 6.0 +/- 1.0 micrograms/ml were reached in these studies. nih.gov The decline in blood concentrations followed a biphasic pattern, with a terminal half-life of 63.0 hours. nih.gov The bioavailability after intramuscular injection was found to be approximately 68.9%. nih.gov
Distribution studies in rats have shown that gold is widely distributed throughout the body, with a particular affinity for the kidneys, as well as the liver and spleen. nih.govglowm.com In rats, after intravenous administration, gold from this compound resulted in higher gold concentrations in the serum compared to the blood, indicating limited association with blood cells. nih.gov This is in contrast to the more lipid-soluble gold compound, auranofin, which shows a higher degree of cell association. nih.gov Studies investigating the subcellular distribution in rat liver and kidney have found a significant portion of the gold localized in the cytosol. nih.gov Specifically in the kidney, gold was found to accumulate in the lysosomes of proximal tubule cells. nih.gov
Protein Binding Dynamics and its Pharmacological Significance
This compound is extensively bound to plasma proteins, with estimates ranging from 85% to 95%. glowm.comdrugbank.compnas.org Albumin is the primary binding protein for gold from this compound. pnas.orgnih.gov In vitro studies using human serum showed that approximately 94% of the gold from this compound binds to albumin, with only 6% binding to globulins. nih.gov Another in vitro study found that about 40% of the total protein-bound gold was attached to albumin after a 24-hour incubation with whole blood. nih.gov
The binding to albumin is thought to occur at specific sites. One study suggested that gold(I) from aurothiomalate (B1210753) binds with high affinity to the sulfhydryl group of the cysteine-34 residue of albumin. nih.gov This interaction is significant as it influences the distribution and availability of the active gold species. The differing protein binding profiles of various gold compounds may explain some of the differences observed in their pharmacological effects. nih.gov For instance, the high protein binding of this compound contributes to its long biological half-life. hres.ca
Elimination Pathways and Half-Life Determination in Non-human Systems
The elimination and persistence of this compound in biological systems have been extensively studied in non-human models, particularly in rats. These studies reveal complex pharmacokinetic profiles characterized by slow excretion and a long biological half-life.
Gold administered as this compound is primarily eliminated through two main pathways: urinary and fecal excretion. nih.gov In rats, studies have demonstrated that after administration, gold is eliminated via these pathways in an approximate 2:1 ratio, with urinary excretion being the predominant route. nih.gov This ratio appears to remain consistent even after multiple doses. nih.gov Fecal elimination is largely attributed to biliary secretion, although only a small fraction of the administered dose is recovered from the bile, suggesting that other mechanisms might contribute. nih.govdrugbank.com Biliary excretion has been shown to be dose-dependent, and it is proposed that passive diffusion may be the mechanism for plasma-to-bile transfer. nih.gov Intestinal excretion itself has been identified as an insignificant pathway for gold elimination. nih.gov
The biological half-life of gold from this compound is notably long. In rats, the half-life has been observed to be much longer than that reported for other species in older literature, a finding that aligns with more recent observations in humans. nih.gov Following single doses, serum gold concentrations exhibit a biphasic decline. nih.gov This includes a rapid early phase, which is thought to represent tissue distribution, and a slow late phase, reflecting excretion. nih.gov The terminal half-life has been reported to be between 6 to 25 days, and it may be prolonged with repeated dosing. drugs.comhres.ca One study in rats identified terminal (beta) half-lives of 54.1 hours and 63.0 hours for intravenous and intramuscular routes, respectively. nih.gov The protracted elimination is a key characteristic, with significant amounts of gold retained in the body long after administration. tandfonline.com
| Parameter | Animal Model | Finding | Citation |
|---|---|---|---|
| Primary Elimination Routes | Rat | Urinary and fecal excretion. | nih.gov |
| Excretion Ratio (Urine:Feces) | Rat | Approximately 2:1. | nih.gov |
| Source of Fecal Elimination | Rat | Primarily biliary secretion. | nih.govdrugbank.com |
| Terminal Half-Life | General | Reported to range from 6 to 25 days. | drugs.comhres.ca |
| Terminal (beta) Half-Life | Rat | 54.1 hr (IV), 63.0 hr (IM). | nih.gov |
| Blood Half-Life | General | Shorter blood half-life (5.5 days) compared to auranofin. | tandfonline.com |
Comparative Studies with Other Gold Compounds
The therapeutic actions and biological interactions of this compound are often understood by comparing them with other gold-based drugs, principally the oral compound auranofin and the injectable aurothioglucose (B1665330). medicinenet.com These comparisons reveal significant differences in their chemical properties, pharmacokinetics, and effects on cellular and molecular targets.
This compound and aurothioglucose are both parenterally administered, water-soluble gold(I) complexes that exist as polymers. oup.com In contrast, auranofin is a monomeric, lipophilic (lipid-soluble) compound administered orally. oup.comnih.gov These fundamental chemical differences are a primary driver of their distinct pharmacokinetic and mechanistic profiles. nih.gov
The injectable compounds, this compound and aurothioglucose, are fully absorbed after injection but are negligibly absorbed when taken orally. tandfonline.com Auranofin, due to its lipophilicity, is about 20-25% absorbed from the gastrointestinal tract. tandfonline.comnih.gov This leads to major differences in excretion pathways. Parenteral gold, such as this compound, is primarily excreted in the urine (about 70%), whereas auranofin is predominantly eliminated in the feces (around 85-95%). tandfonline.comnih.govinchem.org Consequently, the total body retention of gold is substantially higher and more prolonged with injectable gold compounds compared to auranofin. nih.govtandfonline.com
While the precise mechanisms for these gold compounds are not fully understood, their primary therapeutic effects are thought to involve interactions with polymorphonuclear cells (PMNs) and monocytes. medicinenet.comclinexprheumatol.org Auranofin has been shown to affect these cells at lower concentrations than this compound. nih.gov Furthermore, auranofin results in a larger fraction of gold being associated with circulating blood cells, particularly erythrocytes, whereas after administration of this compound, nearly all circulating gold is found in the plasma, bound to proteins like albumin. tandfonline.comoup.comnih.gov
| Characteristic | This compound | Auranofin | Aurothioglucose | Citation |
|---|---|---|---|---|
| Chemical Structure | Polymeric, water-soluble | Monomeric, lipid-soluble | Polymeric, water-soluble | oup.comnih.gov |
| Primary Route of Administration | Intramuscular | Oral | Intramuscular | tandfonline.commedicinenet.com |
| Primary Excretion Pathway | Urine (~70%) | Feces (~85-95%) | Urine | tandfonline.comnih.govinchem.org |
| Body Retention | High and prolonged | Low, minimal tissue accumulation | High and prolonged | tandfonline.com |
| Blood Distribution | Primarily in plasma, protein-bound | Associated with cellular components (e.g., erythrocytes) | Primarily in plasma | tandfonline.comoup.comnih.gov |
Gold compounds exert their immunomodulatory and anti-inflammatory effects by interacting with a variety of cellular targets and interfering with key signaling pathways. nih.gov While there are overlaps, this compound and auranofin exhibit differential effects.
Both compounds are known to inhibit the activity of immune cells. This compound has been shown to inhibit the proliferation of T lymphocytes and interfere with the function of monocytes. pnas.org It can also affect B cells, leading to a reduction in immunoglobulin and rheumatoid factor levels in vivo. clinexprheumatol.org Auranofin also impacts monocytes and PMNs, often at lower concentrations than required for this compound. nih.gov
A critical area of difference lies in their interaction with intracellular signaling pathways. Both aurothiomalate and auranofin have been shown to inhibit nuclear factor-kappa B (NF-κB) signaling, a central pathway that regulates the expression of pro-inflammatory genes and cytokines like TNF-α, IL-1β, and IL-6. nih.govfrontiersin.org Gold compounds can suppress the activity of IκB kinase (IKK), a key enzyme in the NF-κB pathway. diff.org Additionally, evidence suggests gold compounds interfere with the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathways, which are crucial for cellular responses to cytokines. nih.gov For instance, auranofin has been reported to inhibit JAK1/3 phosphorylation in activated T cells. nih.gov Gold compounds are also known to inhibit protein kinase C (PKC) signaling, which is important for the activation and differentiation of immune cells. pnas.orgfrontiersin.org
Another major target for gold compounds is the enzyme thioredoxin reductase (TrxR), a key component of the cellular antioxidant system. pnas.org Inhibition of this seleno-enzyme by gold compounds can alter the cell's redox balance and induce oxidative stress, contributing to their therapeutic and cytotoxic effects. pnas.org Gold salts can also inhibit lysosomal enzymes and the production or activity of collagenase, which may be important in preventing tissue destruction in inflammatory conditions. clinexprheumatol.orgpnas.org
| Target/Pathway | Effect of this compound | Effect of Auranofin | Citation |
|---|---|---|---|
| Immune Cells | Inhibits T-cell proliferation, monocyte function, and B-cell immunoglobulin production. | Affects monocytes and polymorphonuclear cells, often at lower concentrations than GST. | nih.govclinexprheumatol.orgpnas.org |
| NF-κB Signaling | Inhibitory; implicated in downregulating pro-inflammatory cytokines. | Inhibitory; shown to reduce mRNA levels of IL-1 and TNF. Suppresses IKK activity. | nih.govdiff.org |
| JAK/STAT Pathway | Implicated in interference with the pathway. | Reported to inhibit JAK1/3 phosphorylation in T cells. | nih.gov |
| Protein Kinase C (PKC) | Inhibitory effect on synthesis. | Inhibitory effect. | pnas.orgfrontiersin.org |
| Thioredoxin Reductase (TrxR) | Inhibitory; alters cellular redox state. | Inhibitory; alters cellular redox state. | pnas.org |
| Lysosomal Enzymes | Inhibitory. | Inhibitory. | pnas.org |
Pre Clinical Biological Activities of Gold Sodium Thiomalate in Model Systems Excluding Human Clinical Outcomes
Anti-inflammatory Actions in In Vitro and Animal Models
The anti-inflammatory effects of gold sodium thiomalate have been demonstrated across a range of experimental models, highlighting its potential to mitigate inflammatory processes.
Suppression of Synovitis in Experimental Arthritis Models
In models of rheumatoid arthritis, this compound has shown efficacy in reducing synovitis, the inflammation of the synovial membrane. Studies using cultured synovial cells from patients with rheumatoid arthritis have revealed that GST can directly inhibit synovial cell proliferation. uri.edunih.gov This anti-proliferative effect is dose-dependent and correlates with the accumulation of gold within the cells. nih.gov At pharmacologically relevant concentrations, GST leads to the formation of intracellular vesicles containing gold, known as aurosomes. uri.edu Furthermore, GST has been observed to alter the production of extracellular matrix components by synovial cells, specifically decreasing the synthesis of collagen and altering the ratio of collagen types. uri.edunih.gov This suggests a direct impact on the pathological changes that characterize a proliferative synovitis. nih.gov
Reduction of Inflammatory Lesions in Induced Arthritis Models
This compound has been shown to be effective in reducing inflammatory lesions in animal models of induced arthritis. In adjuvant-induced arthritis in rats, a model that shares features with human rheumatoid arthritis, parenteral administration of this compound has been demonstrated to suppress the development of inflammatory lesions. oup.com Prolonged treatment with GST in rats with adjuvant-induced arthritis resulted in a significant decrease in the number of unmyelinated nerve fibers, which are involved in neurogenic inflammation. nih.gov This neurotoxic effect on small-diameter peripheral nerve fibers suggests a potential mechanism for its anti-inflammatory action in arthritis. nih.gov
Effects on Carrageenan-Induced Inflammation
The acute inflammatory response induced by carrageenan has also been used as a model to study the anti-inflammatory properties of this compound. In a carrageenan-induced air pouch inflammation model in mice, systemic administration of GST led to a significant reduction in the number of inflammatory leukocytes, particularly neutrophils, accumulating at the site of inflammation. nih.gov Interestingly, this suppression of leukocyte infiltration did not directly correlate with the concentration of gold in the inflamed tissue itself. nih.gov Further investigation revealed that GST significantly suppressed the chemotactic and phagocytic activities of circulating neutrophils. nih.gov These findings suggest that a primary anti-inflammatory mechanism of this compound in this model is its direct action on the functional activities of neutrophils. nih.gov In contrast, some studies in rat paw edema models did not find a significant effect of this compound on the edema itself. sma.org.sg
Immunomodulatory Efficacy in Disease Models
Beyond its direct anti-inflammatory actions, this compound exhibits significant immunomodulatory effects, influencing the course and pathology of immune-mediated diseases in experimental settings.
Modulation of Murine Acquired Immunodeficiency Syndrome Progression
In a murine model of acquired immunodeficiency syndrome (MAIDS) induced by the LP-BM5 murine leukemia virus, treatment with this compound has demonstrated a beneficial impact on disease progression. researchgate.netnih.govup.ac.za Mice treated with GST exhibited longer survival times, reduced cervical lymph node swelling, and lower spleen weights compared to untreated, infected mice. researchgate.netnih.gov The treatment appeared to slow the progression of the disease, which is characterized by immunosuppression and lymphoproliferation. researchgate.netup.ac.za
Effects on Immune Cell Markers (e.g., CD4, CD8a, CD45R/B220) and Organ Pathology in Viral Infection Models
The immunomodulatory effects of this compound in the MAIDS model are associated with changes in immune cell populations and a reduction in organ pathology. researchgate.netnih.gov Treatment with GST led to fewer abnormalities in the expression of key immune cell surface markers on spleen cells, including CD4, CD8a, and CD45R/B220. researchgate.netnih.gov This suggests that GST helps to preserve a more normal immune cell profile in the face of the viral infection. The observed benefits in the MAIDS model, such as reduced lymphoproliferation, point towards the compound's ability to modulate the host immune response to the virus. researchgate.netresearchgate.net
Antiparasitic and Antimicrobial Investigations
This compound, a compound historically used for its anti-inflammatory properties, has also been the subject of research for its potential activity against various pathogens. procurementresource.commdpi.com These investigations have explored its effects on parasites and bacteria in pre-clinical models.
This compound has shown potential as an anti-leishmanial agent. ajtmh.orgnih.gov Research suggests that its mechanism of action may involve both direct and indirect effects on the parasite. One proposed direct mechanism is the interference with the parasite's metabolism. Specifically, the thiomalate component of the molecule could act as a false substrate in the citric acid cycle, disrupting the normal function of the enzyme fumarate (B1241708) hydratase, which is crucial for the parasite's energy production. nih.govacs.org
Studies have demonstrated that this compound exhibits pronounced activity against Leishmania donovani bodies both in vitro and in vivo in hamster models. ajtmh.org In these studies, treatment with this compound led to a significant suppression of parasite growth. ajtmh.org In fact, in a study with infected hamsters, the compound was suggested to have eradicated the infection in a majority of the treated animals. ajtmh.org This anti-leishmanial activity has positioned gold thiomalate as a promising compound for further evaluation against Leishmania major under both laboratory and living organism conditions. nih.gov
The potential of this compound as a treatment for schistosomiasis, a disease caused by the parasite Schistosoma mansoni, has been explored. researchgate.net Research indicates that anti-arthritic gold compounds, including this compound, may be effective against Schistosoma mansoni by acting as potent inhibitors of the parasite's enzyme thioredoxin glutathione (B108866) reductase (TGR). researchgate.net This enzyme is vital for the parasite's antioxidant defense system, and its inhibition can lead to oxidative stress and death of the organism.
While direct studies focusing solely on this compound's effect on S. mansoni are part of a broader investigation into gold-based drugs, the inhibition of TGR presents a key mechanism through which it could exert its anti-schistosomal activity. researchgate.netsci-hub.se
Historically, gold compounds were among the early treatments investigated for tuberculosis. scispace.comresearchgate.net Robert Koch, in his initial research, found gold cyanide to be effective against Mycobacterium tuberculosis in cultural studies, although not in animal models. researchgate.net This early work spurred interest in gold therapy for tuberculosis in the 1920s. researchgate.net
More contemporary research has revisited the potential of gold compounds as antimycobacterials. This compound has been identified in screens of known drugs for inhibitory effects against M. tuberculosis. nih.gov While it is not currently a frontline treatment, its inclusion in these findings suggests a recognized, albeit historically complex, potential for antimycobacterial activity. nih.govwikipedia.org Recent research has also explored gold (III)-complexed compounds, which have shown antimicrobial activity against M. tuberculosis and other mycobacteria, indicating a continued interest in gold-based therapies for tuberculosis. ucf.edu
Evaluation of Activity Against Schistosoma mansoni
Antineoplastic Research in Cell Lines and Animal Models
This compound has demonstrated potential antineoplastic activities in various pre-clinical studies. nih.govcancer.govnih.gov These investigations have focused on its mechanisms of action and its effects on the growth and differentiation of cancer cells.
A key mechanism underlying the potential anticancer effects of this compound is its ability to inhibit protein kinase C iota (PKCι). nih.govcancer.govnih.gov PKCι is a protein that is often overexpressed in various cancer cells and plays a significant role in tumor cell proliferation, invasion, and survival. nih.gov this compound appears to selectively target a specific cysteine residue (Cys-69) within the PB1 domain of PKCι. nih.govnih.gov This interaction forms a cysteinyl-aurothiomalate adduct, which prevents the binding of another protein, Par6, to PKCι. nih.govcancer.govnih.gov The disruption of this PKCι-Par6 interaction inhibits the oncogenic signaling pathways mediated by PKCι. nih.govcancer.gov
This inhibition can lead to the induction of apoptosis, or programmed cell death, in cancer cells. nih.govcancer.gov Studies have shown that gold compounds can induce apoptosis through the mitochondrial pathway, which involves the release of cytochrome c. scispace.com Furthermore, this compound has been found to inhibit the secretion of pro-inflammatory cytokines, which can also contribute to its anticancer effects. nih.govfrontiersin.org
The inhibition of oncogenic signaling by this compound has direct consequences on tumor cell behavior. In vitro studies have shown that by blocking the PKCι pathway, this compound can inhibit the proliferation of tumor cells. nih.govcancer.gov This has been observed in human non-small cell lung cancer cells, where the compound was shown to inhibit transformed growth. nih.govresearchgate.net
In addition to inhibiting proliferation, this compound may also promote the differentiation of tumor cells. nih.govcancer.gov This is a significant finding, as differentiation can lead to a less aggressive and more mature cell phenotype, which is a desirable outcome in cancer therapy. The compound's ability to suppress the differentiation and function of dendritic cells, which are involved in the immune response, has also been demonstrated in vitro. clinexprheumatol.org
In animal models, this compound has shown effects on the survival of tumor-bearing mice. nih.gov For example, in Balb/C mice inoculated with syngeneic Meth/A cells, administration of this compound led to a statistically significant effect on survival rates. nih.gov
Conjugation with Biomolecules for Enhanced Delivery and Activity in Cancer Models
The therapeutic application of gold compounds, including this compound (GST), in oncology is an area of growing research interest. nih.govresearchgate.net A significant strategy to improve the anticancer potential of these compounds involves their conjugation with various biomolecules. researchgate.net This approach aims to enhance the delivery of the gold agent specifically to tumor tissues, thereby increasing its local concentration and therapeutic activity while potentially minimizing systemic exposure. pnas.org The development of such conjugates leverages the unique chemical properties of gold and the biological functionalities of the chosen biomolecules to create sophisticated, targeted therapeutic systems. researchgate.netnih.gov
Research into gold-based anticancer agents has explored the conjugation of gold complexes to targeting moieties such as peptides, vitamins, or antibodies, and their incorporation into nanocarrier systems. researchgate.net These strategies are designed to overcome challenges associated with traditional chemotherapeutics, such as poor solubility and lack of tumor selectivity. researchgate.netpnas.org Gold nanoparticles (AuNPs), in particular, have emerged as versatile platforms for these applications. nih.govmdpi.com They can be functionalized with therapeutic gold compounds and targeting ligands, creating multifunctional nanodevices for cancer therapy. pnas.orgmdpi.com The inherent properties of AuNPs, combined with the cytotoxic potential of gold compounds, offer a synergistic approach to cancer treatment in preclinical models. nih.gov
The conjugation can be achieved through various chemical methods, taking advantage of the high affinity of gold(I) for soft nucleophiles like the thiol groups found in many biomolecules. acs.org For instance, the thiomalate ligand in GST can be displaced, or the entire complex can be attached to a larger carrier molecule. pnas.org When using AuNPs as carriers, therapeutic agents can be attached to the nanoparticle surface through covalent bonds or other interactions. frontiersin.org The choice of linker chemistry is critical, as it can influence the stability of the conjugate in circulation and the release of the active drug at the target site. frontiersin.org Studies have shown that the nature of the bond, such as an Au-S versus an Au-N bond, can significantly affect the release profile of the conjugated drug. frontiersin.org
Furthermore, systems can be engineered for controlled drug release in response to the specific conditions of the tumor microenvironment, such as lower pH. mdpi.com This targeted delivery and triggered release mechanism is a key goal of conjugating this compound and other gold compounds to biomolecules for enhanced anticancer activity in various model systems. researchgate.netmdpi.com
Preclinical Research on Gold Conjugates in Cancer Models
Preclinical studies using various cancer models have demonstrated the potential of conjugating gold complexes and gold-based nanoparticles to biomolecules for enhanced therapeutic effect. These investigations highlight improved cellular uptake, targeted action, and increased cytotoxicity in cancer cells.
Interactive Table: Research Findings on Gold-Biomolecule Conjugates in Cancer Models
| Conjugate System | Biomolecule/Targeting Ligand | Cancer Model | Key Research Findings | Citation |
| Gold Nanoparticles (AuNPs) | Oligonucleotides (non-targeting DNA/RNA) | HeLa (cervical cancer) cells | Densely functionalized oligonucleotide-AuNP conjugates showed efficient cellular uptake without significant off-target gene expression changes, suggesting they are a promising platform for therapeutic applications. | nih.gov |
| AuNPs | Peptides (PFV or R8) | Not specified cell lines | Functionalization with peptides facilitated energy-dependent endocytosis, demonstrating a method for enhanced cellular entry of the nanoparticle conjugate. | mdpi.com |
| pH-Responsive AuNPs | DNA | Not specified cell lines | A DNA-AuNP nanocarrier was designed for pH-triggered drug release, suggesting suitability for effective chemotherapy at the cellular level by releasing the payload in the acidic tumor microenvironment. | mdpi.com |
| Multifunctional AuNPs | Cyclodextrin, Doxorubicin, RGD peptide | Not specified cancer models | A multifunctional nanosystem was developed for targeted chemotherapy, indicating the versatility of AuNPs in combining targeting and therapeutic agents in a single platform. | mdpi.com |
| PEGylated Gold Nanoshells | Polyethylene glycol (PEG) | PC3 (prostate cancer) xenografts in mice | Intravenously administered PEGylated gold nanoshells, when combined with laser therapy, led to complete tumor resolution in 93% of mice, demonstrating effective in vivo targeting and photothermal therapy. | nih.gov |
Computational and Theoretical Investigations of Gold Sodium Thiomalate
Quantum Chemical Calculations for Molecular Properties
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for characterizing the fundamental properties of gold-thiolate systems. researchgate.net These methods allow for a detailed examination of the molecule's structure, the energies involved in its formation and transformations, and its electronic landscape.
Density Functional Theory (DFT) for Structural, Energetic, and Electronic Characterization
Density Functional Theory (DFT) is a powerful computational method used to investigate the structural, energetic, and electronic properties of molecules. researchgate.netresearchgate.net DFT calculations have been successfully applied to model gold-thiolate compounds, providing structural parameters that are in good agreement with experimental data. figshare.com These calculations can predict key geometric features such as the bond lengths and angles within the gold-thiomalate structure. For instance, theoretical studies on related gold-thiolate clusters have determined average bond lengths for the crucial gold-sulfur and gold-gold interactions. acs.orgnih.gov
DFT also reveals the impact of ligand binding on the electronic structure of the gold core. figshare.com A significant finding is the emergence of a considerable highest occupied molecular orbital-lowest unoccupied molecular orbital (HOMO-LUMO) gap upon the adsorption of thiolate ligands, which is indicative of the stability of these complexes. figshare.com Energetic calculations help to determine the stability of different potential structures, such as the ring and crown-like conformations proposed for gold-thiolate oligomers. researchgate.net A variety of DFT functionals, including PBE, B3LYP, and M06-L, paired with appropriate basis sets like LANL2DZ for gold and 6-31G(d) for lighter atoms, are commonly employed for these investigations. researchgate.net
| Parameter | Calculated Value (Å) | Description | Source |
|---|---|---|---|
| Au-S Bond Length | ~2.3 - 2.5 | Distance between the gold atom and the sulfur atom of the thiolate ligand. | nih.govmdpi.com |
| Au-Au Distance (Core) | ~2.8 - 3.0 | Distance between adjacent gold atoms within a gold core structure. | acs.org |
Analysis of Gold-Sulfur Bond Nature and Electron Delocalization
The nature of the gold-sulfur (Au-S) bond is a central topic of theoretical investigation, as it governs the stability and reactivity of this compound. Quantum chemical analyses reveal that the Au-S bond is not purely ionic or covalent but possesses a significant degree of both characters. rsc.orgresearchgate.net It is best described as a polar covalent bond. researchgate.net
Detailed orbital interaction analysis shows that the bond's stability is derived from a combination of σ-donation from the sulfur ligand to the gold(I) ion and, crucially, π-backdonation from the d-orbitals of gold back to the ligand. mdpi.com This two-way electronic interaction strengthens the Au-S linkage. mdpi.com The significant covalent nature of the Au-S bond, in contrast to the more ionic character of silver-sulfur or copper-sulfur bonds, is attributed to the pronounced relativistic effects in the heavy gold atom, which lead to significant s-d orbital hybridization. researchgate.net
Further analysis using the Electron Localization Function (ELF), a method that maps the probability of finding electron pairs, visually confirms the covalent contribution to the Au-S bond. mdpi.comresearchgate.net These studies also point to a degree of electron delocalization within the cyclic polymeric structures of gold-thiolate complexes. researchgate.net
Prediction of Vibrational Modes and Spectroscopic Signatures
Vibrational spectroscopy, including Raman and infrared (IR) spectroscopy, provides a fingerprint of a molecule's structure, but interpreting these complex spectra often requires theoretical support. olemiss.eduacs.org DFT calculations are used to predict the vibrational frequencies and intensities of this compound, which can then be compared with experimental spectra to assign specific peaks to particular atomic motions. unige.ch
A key spectroscopic feature is the Au-S stretching vibration. Theoretical calculations consistently predict this mode to appear in the low-frequency region of the Raman spectrum. acs.orgresearchgate.net This prediction is a valuable tool for identifying the formation and integrity of the gold-sulfur bond in experimental samples. Studies on various gold-thiolate clusters have shown that the precise frequency of the Au-S stretch is sensitive to the local coordination environment, the size of the gold cluster, and the nature of the organic part of the ligand, due to coupling with other low-frequency ligand modes. acs.orgunige.ch
| Vibrational Mode | Predicted Wavenumber (cm-1) | Spectroscopic Method | Source |
|---|---|---|---|
| Au-S Stretch | ~250 - 325 | Raman Spectroscopy | researchgate.netacs.orgresearchgate.net |
Molecular Dynamics Simulations for Biological Interactions
While quantum chemical methods excel at describing the static properties of molecules, molecular dynamics (MD) simulations are employed to study their behavior over time. unimib.it This is particularly crucial for understanding how this compound forms its complex structure and how it interacts with biological systems like proteins and enzymes.
Modeling Gold-Thiolate Cluster Formation and Stability
This compound exists as a polymer, and understanding its formation from smaller monomeric or oligomeric units is a complex dynamic process. figshare.com MD simulations can model the aggregation and self-assembly of gold-thiolate units in solution. researchgate.net A significant challenge in this area is the development of accurate interatomic potentials, or force fields, that can correctly describe the intricate Au-S interactions.
Recent advances have led to the creation of machine-learning interatomic potentials (ML-IPs) that are trained on large datasets of DFT calculations. nih.govacs.org These potentials, such as the Atomic Cluster Expansion (ACE) potential, achieve near-DFT accuracy at a fraction of the computational cost, enabling long-timescale simulations (up to microseconds). acs.org Such simulations have provided insights into the thermal stability, isomerization, and coalescence of gold-thiolate clusters. uclouvain.benih.gov A key finding from these simulations is the role of [Au-S]n ring structures as critical intermediates that facilitate the exchange of ligands and the growth of larger clusters.
Simulation of this compound Binding to Proteins and Enzymes
A primary application of MD simulations is to investigate the interaction of drugs with their biological targets. researchgate.net For this compound, a key mechanism of action is believed to be the inhibition of specific enzymes through direct binding. wikipedia.org Experimental studies have identified cysteine residues in the active sites of enzymes like cathepsins and protein kinase C iota as binding targets for gold(I) compounds. nih.govacs.org
All-atom molecular dynamics (AAMD) simulations are used to model the process of gold thiomalate binding to these protein targets. nih.gov In a typical simulation, the three-dimensional structures of the protein and the gold complex are placed in a simulated physiological environment (water and ions). The simulation then calculates the trajectory of every atom over time, revealing the preferred binding sites, the conformational changes in the protein upon binding, and the specific interactions that stabilize the complex. scribd.comresearchgate.net For example, molecular modeling has been used to predict the formation of a cysteinyl-aurothiomalate adduct at Cys-69 in protein kinase C iota, providing a structural explanation for the drug's inhibitory effect. nih.govresearchgate.net These simulations are crucial for rationalizing experimental findings and for the future design of more selective gold-based therapeutic agents.
Theoretical Characterization of Protein-Gold Adduct Structures
The interaction between gold-based drugs and proteins is a critical determinant of their therapeutic and toxicological profiles. Computational and theoretical methods provide invaluable insights into the structure, stability, and bonding of the adducts formed when gold compounds, such as this compound, bind to proteins. These approaches complement experimental techniques by offering a molecular-level understanding that is often difficult to obtain otherwise.
Molecular modeling, for instance, has been employed to predict the structural basis for the inhibitory action of aurothiomalate (B1210753) (ATM). Studies have shown that ATM can form thio-gold adducts with specific cysteine residues on target proteins. nih.govresearchgate.net A notable example is the interaction with protein kinase C iota (PKCι), which contains a unique cysteine residue (Cys-69) in its PB1 domain. Molecular modeling predicts that the formation of a cysteinyl-aurothiomalate adduct at this site protrudes into the binding cleft normally occupied by its binding partner, Par6, offering a structural explanation for ATM's inhibitory effect. nih.govresearchgate.net
Density Functional Theory (DFT) calculations are a powerful tool for investigating the electronic structure and bonding in gold-protein systems. nih.govresearchgate.net These quantum mechanical calculations can elucidate the nature of the gold-ligand bonds, including the covalent character of Au-S bonds, which are the primary mode of interaction for this compound with cysteine residues in proteins. researchgate.netnih.govvdoc.pub Comparative structural analyses of various gold/protein adducts reveal that gold(I) complexes preferentially target free cysteine and selenocysteine (B57510) residues. nih.govmdpi.com Electrospray ionization mass spectrometry (ESI-MS) measurements, often coupled with theoretical studies, confirm that the thiol/selenol group coordinates to the gold(I) ion. mdpi.com
In cases where highly accessible cysteine residues are absent, computational and structural studies have shown that gold(I) compounds can also bind to other residues such as histidine, methionine, lysine (B10760008), and even the N-terminal amino group of a protein. mdpi.comacs.org X-ray crystallography of adducts formed between gold compounds and model proteins like thaumatin (B217287) have revealed that Au(I) fragments can bind to lysine and arginine side chains when free cysteines are not available. acs.org Theoretical studies help to rationalize these alternative binding modes and predict their relative affinities. mdpi.com
| Computational Method | Application in Protein-Gold Adduct Characterization | Key Findings |
| Molecular Modeling/Docking | Predicting the 3D structure of gold-protein adducts. nih.govresearchgate.net | Predicted the formation of a cysteinyl-aurothiomalate adduct at Cys-69 of PKCι, explaining its inhibitory mechanism. nih.govresearchgate.net |
| Density Functional Theory (DFT) | Elucidating electronic structure and the nature of gold-ligand bonds. nih.govresearchgate.net | Confirms the strong covalent character of Au-S bonds and helps understand ligand exchange reactions. vdoc.pub |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Studying large biomolecular systems by treating the active site (gold and coordinating residues) with high-level quantum mechanics and the rest of the protein with classical molecular mechanics. | Provides a balance between accuracy and computational cost for simulating reactions and binding events in a realistic protein environment. |
| X-ray Structure Analysis | Provides experimental coordinates for computational models. acs.org | Revealed Au(I) binding to lysine and N-terminal groups in the absence of free cysteine residues. acs.org |
In Silico Screening and Design of Novel Gold-Based Compounds
Building on the understanding of gold-protein interactions, computational methods are pivotal in the rational design and screening of new gold-based therapeutic agents with improved efficacy and selectivity.
Computational Approaches for Predicting Bioactivity and Target Affinity
In silico screening has emerged as a cost-effective and rapid strategy to identify promising drug candidates from large chemical libraries. nih.gov These computational techniques use the three-dimensional structures of target proteins to dock potential drug molecules and estimate their binding affinity. nih.govbonviewpress.com For gold-based compounds, this involves screening virtual libraries of gold complexes against the structures of key biological targets, such as enzymes or receptors implicated in disease.
Molecular docking is a primary tool in this process. nih.gov It predicts the preferred orientation of a ligand when bound to a target, forming a stable complex. The strength of this interaction is estimated using scoring functions, which calculate a binding energy or affinity. nih.gov This approach allows researchers to rank compounds based on their predicted affinity for a specific target, prioritizing the most promising candidates for experimental validation. nih.govnih.gov For example, in silico screening can be used to identify gold compounds that are potential inhibitors of enzymes like thioredoxin reductase (TrxR), a known target for many gold complexes. mdpi.comresearchgate.net
Beyond simple docking, molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-protein interaction. nih.gov By simulating the movements of atoms over time, MD can assess the stability of the predicted binding pose and provide a more accurate estimation of the binding free energy. bonviewpress.com
Pharmacophore modeling is another valuable approach. A pharmacophore represents the essential 3D arrangement of functional groups in a molecule that are responsible for its biological activity. Once a pharmacophore model is developed based on known active compounds, it can be used to rapidly screen large databases for novel molecules that fit the model, including new structural classes of gold complexes.
| Computational Approach | Description | Application for Gold Compounds |
| Molecular Docking | Predicts the binding mode and affinity of a ligand to a protein's active site. nih.gov | Screening libraries of gold complexes against targets like thioredoxin reductase or protein kinases. nih.govresearchgate.net |
| Virtual Screening | High-throughput docking of large compound libraries to identify potential hits. nih.gov | Rapidly identifying novel gold-based scaffolds with potential therapeutic activity. nih.gov |
| Molecular Dynamics (MD) Simulations | Simulates the motion of the protein-ligand complex over time to assess stability and binding free energy. nih.gov | Validating docking poses and refining the understanding of the dynamic interactions between a gold complex and its target. bonviewpress.com |
| ADMET Prediction | In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity properties. nih.gov | Early-stage filtering of drug candidates to eliminate those with unfavorable pharmacokinetic or toxicity profiles. nih.gov |
Design of Gold Complexes with Modified Ligands for Enhanced Properties
The biological activity and stability of gold complexes are highly dependent on the nature of the ligands coordinated to the gold center. mdpi.com Computational chemistry plays a crucial role in the rational design of novel ligands to create gold complexes with enhanced properties, such as increased target specificity, greater stability, or reduced toxicity.
By modifying the ligands attached to the gold(I) ion, chemists can fine-tune the electronic and steric properties of the complex. For instance, ligands can be designed to introduce specific interactions, such as hydrogen bonds, with the target protein, thereby increasing binding affinity and selectivity. nih.gov Density functional theory (DFT) calculations can support the role of specific ligand moieties in promoting reactions or directing interactions. nih.gov
One strategy involves incorporating bioactive molecules into the ligand structure. This can create multifunctional drugs that combine the properties of the gold center with those of the attached molecule. For example, linking gold to peptides or amino acids can enhance cellular uptake or direct the complex to specific tissues or cell types. mdpi.com Computational studies can model these modified complexes to predict their structural integrity and interaction with targets.
Another approach focuses on stabilizing the gold center. While gold(I) complexes are common, gold(III) complexes have also been explored as anticancer agents. frontiersin.org However, they are often unstable in biological environments. Careful ligand design, guided by computational modeling, can create pincer-type or other multidentate ligands that stabilize the gold(III) oxidation state, allowing it to reach its target. mdpi.comacs.org Recent studies have shown that novel (P^N^C) pincer ligands can stabilize gold(III) species, leading to the successful synthesis of otherwise labile complexes. acs.org
Future Research Directions and Unresolved Questions in Gold Sodium Thiomalate Research
Elucidating Undiscovered or Indirect Mechanistic Pathways
The precise molecular mechanisms by which gold sodium thiomalate exerts its therapeutic effects are still not fully established. rsc.org While it is known to interact with thiol-containing proteins, the full scope of its influence on cellular pathways is an area of active investigation. pnas.orgresearchgate.net Future research will need to move beyond direct target identification to uncover the indirect and downstream consequences of gold(I) interaction with cellular components.
One area of focus is the inhibition of the alternative complement pathway. This compound has been shown to inhibit the formation of the C3 convertase (C3b,Bb), a critical amplification step in this inflammatory cascade. oup.com The inhibitory action is dose-dependent and appears to target the binding of Factor B to C3b. oup.com Further investigation is needed to fully understand the structural basis of this inhibition and its relevance to the compound's anti-inflammatory properties in vivo.
Additionally, the role of this compound in modulating signaling pathways like the ceramide pathway warrants deeper exploration. It has been reported to inhibit lipopolysaccharide (LPS)-stimulated tumor necrosis factor-alpha (TNF-alpha) production, potentially through this pathway by affecting NF-kappaB activation. nih.gov Unraveling the intricate details of how this compound influences these and other undiscovered pathways could reveal new therapeutic applications and explain its diverse biological effects. Research should also consider the possibility that in vivo oxidation of Au(I) to Au(III) species may play a role in the biological activity and distribution of the drug. tandfonline.com
Comprehensive Mapping of Cellular Targets and Signaling Crosstalk
A fundamental challenge in understanding this compound is identifying its complete repertoire of cellular targets. It is widely accepted that proteins, particularly those containing cysteine and selenocysteine (B57510) residues, are primary targets for gold(I) compounds. rsc.orgnih.gov However, a comprehensive, system-wide map of these interactions is still lacking.
Future research should focus on:
Mitochondria-based targets: Evidence suggests that mitochondria are a key site of action for many gold compounds, leading to disruptions in mitochondrial bioenergetics, membrane potential, and increased production of reactive oxygen species (ROS). nih.govbohrium.comuky.edu Identifying the specific mitochondrial proteins that bind to this compound is a critical next step.
Enzyme Inhibition: The inhibition of enzymes like thioredoxin reductase (TrxR) is a known mechanism for several gold complexes. targetmol.comfrontiersin.orgnih.gov Expanding the search to other enzymes, such as those in the ubiquitin-proteasome system and various kinases, will provide a more complete picture. um.es For instance, this compound is a potent inhibitor of atypical protein kinase C iota (PKCι), which is involved in oncogenic signaling. targetmol.comnih.gov
Signaling Crosstalk: The interaction of this compound with one target can have cascading effects on multiple signaling pathways. For example, its effect on the PKC-NFκB pathway may be a key negative regulatory point in dendritic cell differentiation and function. clinexprheumatol.org Mapping this signaling crosstalk is essential for understanding the compound's pleiotropic effects.
Modern proteomic and molecular biology techniques are crucial tools for achieving a comprehensive mapping of these cellular targets and their interconnected signaling networks. nih.gov
Development of Advanced Analytical Techniques for In Vivo Gold Speciation in Pre-clinical Models
A significant hurdle in gold drug research is understanding the chemical form, or "speciation," of gold within a biological system. After administration, this compound undergoes transformations, and its original form is likely not the active species. pnas.orgoup.com The development of advanced analytical techniques is paramount to track these changes in real-time within pre-clinical models.
Current and emerging techniques that will drive this research include:
| Analytical Technique | Application in Gold Speciation Research | Key Advantages |
| High-Performance Liquid Chromatography (HPLC) coupled with Inductively Coupled Plasma Mass Spectrometry (ICP-MS) | Separation and quantification of different gold species, including nanoparticles and low-molecular-weight complexes, in biological tissues. researchgate.netrsc.orgdaneshyari.com | High sensitivity and selectivity for detecting various gold forms and their metabolites. researchgate.netfrontiersin.org |
| Laser Ablation (LA) coupled with ICP-MS | Spatially resolved analysis of gold distribution within tissues and even within single cells after separation by techniques like gel electrophoresis. | Provides information on the localization of gold within biological structures. |
| X-ray Fluorescence (XRF) | Rapid, non-destructive elemental analysis to quantify gold concentrations in various samples. malvernpanalytical.com | Useful for high-throughput screening and compositional analysis. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Detection of volatile and semi-volatile gold-containing compounds, though less common for this specific application. alwsci.com | High resolution for specific types of analytes. |
These methods will allow researchers to answer critical questions about the absorption, distribution, metabolism, and excretion (ADME) of this compound. daneshyari.com Understanding how gold is metabolized and whether it degrades into different species in vivo is crucial for correlating its chemical form with its biological activity and for designing safer and more effective drugs. rsc.orgresearchgate.net
Exploration of New Synthetic Avenues for Tailored Gold Thiomalate Derivatives
The core structure of this compound offers a scaffold for synthetic modification to create novel derivatives with improved therapeutic properties. The goal of this synthetic exploration is the rational design of gold-based drugs that are more effective, less toxic, and potentially selective for specific cellular targets. nih.goviiarjournals.org
Future synthetic strategies could focus on:
Ligand Modification: The thiomalate ligand can be altered, or entirely new thiol-containing ligands can be introduced to fine-tune the compound's reactivity, stability, and biological activity. researchgate.netnih.gov For example, modifying the phosphine (B1218219) ligands in related gold(I) complexes has been shown to alter their inhibitory effects on enzymes like cathepsins. researchgate.net
Targeted Delivery: Attaching targeting moieties, such as peptides, to the gold complex could enhance its delivery to specific cells or tissues, like cancer cells. nih.goviiarjournals.org This approach could improve efficacy while minimizing off-target side effects.
Stabilization of Different Oxidation States: While this compound is a gold(I) compound, research into stabilizing gold(III) complexes is also a promising area. tandfonline.com Gold(III) complexes often exhibit different mechanisms of action and could overcome some limitations of gold(I) drugs. nih.gov The use of ligands like dithiocarbamates can help stabilize the gold(III) oxidation state. mdpi.com
The synthesis of new derivatives, such as S-triethylphosphinegold thiomalic acid, has already been explored and provides a foundation for further chemical innovation in this area. nih.govgoogle.com
Integration of Multi-omics Data for Systems-Level Understanding of Biological Effects
To fully comprehend the complex biological impact of this compound, a systems-level approach is necessary. This involves integrating data from various "-omics" fields, such as genomics, proteomics, and metabolomics. This multi-omics approach can provide a holistic view of the cellular response to the drug, moving beyond the study of single targets or pathways.
Future research should aim to:
Generate Comprehensive Datasets: Utilize high-throughput screening and multi-omics technologies to collect data on changes in gene expression, protein levels, and metabolite concentrations in cells or tissues treated with this compound.
Bioinformatic Analysis: Employ sophisticated computational tools to integrate these diverse datasets and identify key nodes and networks that are perturbed by the compound. This can help to build predictive models of the drug's effects.
Network Perturbation Analysis: Analyze how the introduction of this compound disrupts cellular networks to understand its mechanism of action on a larger scale. pnas.org
By combining these data-rich approaches, researchers can move towards a systems biology understanding of how this compound functions, potentially uncovering novel mechanisms and biomarkers of its activity. acs.org
Leveraging Computational Approaches for Predictive Modeling and Rational Design
Computational chemistry and molecular modeling are powerful tools that can accelerate the discovery and development of new gold-based drugs. These approaches can be used to predict the properties of new compounds and to guide their rational design, saving time and resources in the laboratory.
Key applications of computational approaches in this field include:
Predicting Binding Affinities: Molecular docking and other simulation techniques can be used to predict how this compound and its derivatives will interact with potential protein targets.
Understanding Reaction Mechanisms: Computational calculations can help to elucidate the mechanisms of ligand exchange reactions and the inhibition of enzymes by gold complexes. frontiersin.org
Virtual Screening: Large libraries of virtual compounds can be screened computationally to identify promising candidates for synthesis and experimental testing.
Rational Drug Design: Based on the structural information of target proteins, new gold complexes can be designed in silico to have improved affinity and selectivity. nih.gov
The integration of computational modeling with experimental validation will be a cornerstone of future research, enabling a more efficient and targeted approach to the development of the next generation of gold-based therapeutics.
Q & A
Q. What are the structural characteristics of gold sodium thiomalate, and how do they influence its reactivity in coordination chemistry?
GSTM exists as a mixture of monosodium (C₄H₄AuNaO₄S) and disodium (C₄H₃AuNa₂O₄S) salts, forming tetrameric structures with linear S–Au–S units. These structural features enable unique gold-sulfur interactions critical for studying transition metal coordination complexes. Researchers should employ X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity and ligand-binding dynamics .
Q. What standardized analytical methods are used to assess the purity of GSTM in pharmaceutical research?
The USP monograph outlines a spectrophotometric assay (635 nm) for quantifying gold content after nitric and sulfuric acid digestion. Additionally, copper hydroxide precipitation tests can detect impurities in synthesized batches. Centrifugation and filtration (0.5 µm) are essential for sample preparation .
Q. How is GSTM utilized as a catalyst in carbon-sulfur bond formation reactions?
GSTM’s gold(I) center facilitates nucleophilic sulfur participation in organic reactions. Researchers typically design kinetic studies under inert atmospheres to monitor reaction intermediates via UV-Vis spectroscopy or mass spectrometry. Control experiments with thiomalic acid analogs are recommended to isolate gold’s catalytic role .
Advanced Research Questions
Q. How can conflicting data on GSTM’s catalytic efficiency in nanoparticle synthesis be resolved?
Discrepancies often arise from variations in reaction conditions (pH, temperature) or reducing agents. To address this, researchers should conduct factorial design experiments (e.g., Taguchi method) to optimize parameters. Cross-validation with transmission electron microscopy (TEM) and dynamic light scattering (DLS) ensures reproducibility in nanoparticle size and morphology .
Q. What experimental strategies mitigate nephrotoxicity in preclinical studies of GSTM?
Adjuvant-induced arthritic rat models are commonly used to study renal toxicity. Co-administration of chelating agents like dimercaprol (BAL) reduces gold accumulation in kidneys. Researchers should measure urinary biomarkers (e.g., β2-microglobulin) and perform histopathological analyses to quantify tubular damage .
Q. How do researchers design clinical trials to evaluate GSTM’s efficacy in rheumatoid arthritis while managing adverse events?
Protocols typically follow a double-blind, randomized controlled trial (RCT) design with weekly intramuscular injections (e.g., 50 mg/mL). Safety monitoring includes regular CBC, urinalysis, and liver function tests. Dose escalation (5–50 mg increments) is advised after resolving mild reactions like dermatitis. Patient stratification by rheumatoid factor (RF) status enhances data interpretation .
Q. What mechanisms underlie GSTM’s immunomodulatory effects in autoimmune models?
Studies suggest GSTM inhibits NF-κB signaling and reduces pro-inflammatory cytokines (e.g., TNF-α). Researchers use ELISA or flow cytometry to quantify cytokine levels in synovial fluid. Comparative analyses with biologics (e.g., etanercept) in murine collagen-induced arthritis models can clarify mechanistic pathways .
Q. How can electrochemical properties of GSTM be leveraged in sensor development?
Cyclic voltammetry (CV) and electrochemical impedance spectroscopy (EIS) reveal redox activity at gold-sulfur interfaces. Researchers modify electrodes with GSTM-functionalized nanomaterials (e.g., graphene oxide) to enhance sensitivity for detecting heavy metals or biomarkers. Stability tests under physiological conditions are critical for translational applications .
Methodological Considerations
Q. What protocols ensure reproducibility in synthesizing GSTM for materials science applications?
Synthesis involves reacting thiomalic acid with sodium hydroxide and gold chloride under nitrogen. Purification requires dialysis (MWCO 1 kDa) to remove unreacted ions. Purity is confirmed via inductively coupled plasma mass spectrometry (ICP-MS) for gold content and FT-IR for sulfur coordination .
Q. How do researchers address batch-to-batch variability in GSTM for catalysis studies?
Quality control includes atomic absorption spectroscopy (AAS) for gold quantification and HPLC to detect degradation products (e.g., free thiomalate). Standardized storage conditions (4°C, desiccated) prevent hydrolysis and oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
